2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBLRYUFNBABGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378822 | |
| Record name | 3-Furanboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248924-59-6 | |
| Record name | 3-Furanboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in medicinal chemistry and materials science. The furan scaffold is a key component in numerous pharmaceuticals, and its functionalization with a boronic ester at the 3-position opens avenues for diverse molecular elaborations through cross-coupling reactions. This document details the most prevalent and effective synthetic methodologies, including palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H borylation, and lithiation-borylation routes.
Introduction
This compound, also known as 3-furanboronic acid pinacol ester, is a stable and versatile reagent for the introduction of the furan-3-yl moiety. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. The synthesis of this key intermediate can be approached through several strategic pathways, each with its own set of advantages and considerations regarding starting materials, reaction conditions, and regioselectivity.
Key Synthetic Methodologies
The synthesis of this compound is predominantly achieved through three main strategies:
-
Miyaura Borylation of 3-Halofurans: This palladium-catalyzed cross-coupling reaction is the most common and direct method, utilizing readily available 3-bromofuran as a starting material.
-
Iridium-Catalyzed C-H Borylation of Furan: This method offers a more atom-economical approach by directly functionalizing a C-H bond of the furan ring. However, controlling the regioselectivity to favor the 3-position can be a challenge.
-
Lithiation-Borylation of Furan Derivatives: This pathway involves the deprotonation of a furan derivative, often at a specific position directed by a substituent, followed by quenching with a boron electrophile.
Experimental Protocols and Data
Method 1: Miyaura Borylation of 3-Bromofuran
This method is the most widely employed for the synthesis of this compound due to its reliability and use of commercially available starting materials. The reaction involves the palladium-catalyzed coupling of 3-bromofuran with bis(pinacolato)diboron.
Reaction Scheme:
Caption: Palladium-catalyzed Miyaura borylation of 3-bromofuran.
Detailed Experimental Protocol:
A representative procedure for the Miyaura borylation of 3-bromofuran is as follows:
To a flame-dried Schlenk flask, 3-bromofuran (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.) are added. The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.), is then added. Anhydrous, degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO), is added via syringe. The reaction mixture is then heated to a specified temperature (typically 80-100 °C) and stirred for a period of 12-24 hours.
Upon completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound as a solid.
Quantitative Data for Miyaura Borylation:
| Parameter | Value/Condition |
| Starting Material | 3-Bromofuran |
| Reagents | Bis(pinacolato)diboron, Potassium Acetate |
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | 1,4-Dioxane or DMSO |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-85% |
Method 2: Iridium-Catalyzed C-H Borylation of Furan
This method offers a more direct route by activating a C-H bond of the furan ring. While attractive for its atom economy, regioselectivity is a key challenge, as borylation of unsubstituted furan typically favors the more electronically activated C2 and C5 positions. Achieving selectivity for the C3 position often requires specific directing groups or carefully optimized ligand and catalyst systems.
Reaction Scheme:
Caption: Iridium-catalyzed C-H borylation of furan.
General Experimental Considerations:
In a typical procedure, furan, bis(pinacolato)diboron, an iridium catalyst (e.g., [Ir(COD)OMe]₂), and a specific ligand (e.g., a substituted bipyridine) are combined in a suitable solvent (e.g., hexane or THF). The reaction is often carried out at room temperature or with gentle heating. The choice of ligand is crucial for influencing the regioselectivity of the borylation. Purification of the product mixture to isolate the desired 3-yl isomer can be challenging.
Quantitative Data for Iridium-Catalyzed C-H Borylation:
| Parameter | Value/Condition |
| Starting Material | Furan |
| Reagents | Bis(pinacolato)diboron |
| Catalyst | Iridium complex (e.g., [Ir(COD)OMe]₂) |
| Ligand | Substituted bipyridine or other N-donor ligands |
| Solvent | Apolar aprotic (e.g., hexane) or ethereal (e.g., THF) |
| Temperature | Room temperature to moderate heating |
| Yield of 3-isomer | Highly variable, often a minor product |
Method 3: Lithiation-Borylation of Furan Derivatives
This approach involves the deprotonation of a furan ring with a strong base, typically an organolithium reagent, followed by trapping the resulting anion with a boron electrophile. The regioselectivity of the lithiation step is key and can be directed by existing substituents on the furan ring or through the use of specific bases and additives. For the synthesis of the 3-yl isomer, starting with 3-bromofuran and performing a lithium-halogen exchange is a common strategy.
Reaction Scheme:
Caption: Lithiation-borylation of 3-bromofuran.
General Experimental Considerations:
This reaction is performed under strictly anhydrous and inert conditions at low temperatures (typically -78 °C). 3-Bromofuran is dissolved in an ethereal solvent like THF or diethyl ether and cooled. A solution of n-butyllithium is added dropwise, leading to a lithium-halogen exchange to form 3-furyllithium. This intermediate is then quenched by the addition of a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is then warmed to room temperature and worked up with an aqueous solution. Purification is typically achieved by column chromatography.
Quantitative Data for Lithiation-Borylation:
| Parameter | Value/Condition |
| Starting Material | 3-Bromofuran |
| Reagents | n-Butyllithium, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | 50-70% |
Conclusion
The synthesis of this compound is a critical process for accessing a versatile building block in organic synthesis. The Miyaura borylation of 3-bromofuran stands out as the most robust and commonly reported method, offering good yields and operational simplicity. While iridium-catalyzed C-H borylation and lithiation-borylation represent viable alternatives, they present challenges in regioselectivity and require stringent reaction conditions, respectively. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research or development program. This guide provides the necessary technical details to enable researchers and professionals to make informed decisions and effectively implement the synthesis of this important compound.
A Technical Guide to 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 248924-59-6)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by CAS number 248924-59-6. Also known as 3-Furanboronic acid pinacol ester, this compound is a vital heterocyclic building block in modern organic synthesis. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1][2][3] The stability of the pinacol ester, combined with the unique electronic properties of the furan moiety, makes it an indispensable reagent in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced materials.[2][3] This guide details the compound's physicochemical properties, outlines key experimental protocols for its synthesis and application, and explores its significance across various high-technology sectors.
Physicochemical and Safety Data
Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 248924-59-6 | [1][4] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][4] |
| Molecular Weight | 194.04 g/mol | [1][4][5] |
| Melting Point | 62-65 °C | [1] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95-98% | [1][7] |
| InChIKey | KTBLRYUFNBABGO-UHFFFAOYSA-N | [1][4] |
| SMILES | CC1(C)OB(OC1(C)C)c2ccoc2 | [1] |
Safety and Handling
Proper handling is crucial to ensure laboratory safety.
| Hazard Category | Description | Recommendations |
| Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][8] | Wear appropriate personal protective equipment (PPE), including gloves and eye shields.[1] Use in a well-ventilated area or fume hood.[6] |
| Combustibility | Classified as a combustible solid (Storage Class 11).[1] | Store in a cool, dry place away from ignition sources. |
| Personal Protection | Eyeshields, gloves, and a Type N95 (US) respirator are recommended.[1] | Avoid generating dust.[6] Wash hands thoroughly after handling. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as an organoboron partner in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex.[3] Boronic esters, like this pinacol derivative, are favored for their enhanced stability and ease of handling compared to boronic acids.[9]
The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the organohalide (R-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester (in this case, the furan-3-yl group) is transferred to the palladium center. This step requires activation by a base.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following sections provide generalized experimental procedures for the synthesis and use of this compound.
Synthesis via Esterification
The title compound is typically prepared by the esterification of 3-furanylboronic acid with pinacol. This method is analogous to the synthesis of other pinacol boronic esters.[11]
References
- 1. 3-Furanboronic acid pinacol ester 98 248924-59-6 [sigmaaldrich.com]
- 2. 3-Furanboronic acid pinacol ester CAS 248924-59-6 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS 248924-59-6 [matrix-fine-chemicals.com]
- 5. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Furan-3-boronic acid, pinacol ester, CasNo.248924-59-6 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 8. 248924-59-6 Cas No. | Furan-3-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. orgsyn.org [orgsyn.org]
Furan-3-yl Boronic Acid Pinacol Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of furan-3-yl boronic acid pinacol ester, a key building block in modern organic synthesis. This document outlines its structural characteristics, physicochemical properties, and its role in significant chemical transformations. Detailed experimental protocols for the determination of its physical properties are also provided, alongside a visualization of its most common application, the Suzuki-Miyaura cross-coupling reaction.
Core Physical Properties
Furan-3-yl boronic acid pinacol ester, with the chemical formula C₁₀H₁₅BO₃, is a white crystalline solid at room temperature.[1] Its molecular weight is 194.04 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][2] |
| Molecular Weight | 194.04 g/mol | [1] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point (Predicted) | 255.0 ± 13.0 °C | [1] |
| Density (Predicted) | 1.03 ± 0.1 g/cm³ | [1] |
| Appearance | White crystalline solid | [1] |
Spectroscopic and Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 248924-59-6 | [2] |
| InChI | 1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3 | |
| SMILES | CC1(C)OB(OC1(C)C)c2ccoc2 |
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of the key physical properties of furan-3-yl boronic acid pinacol ester.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of furan-3-yl boronic acid pinacol ester is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample.
Boiling Point Determination (for liquids, adaptable for solids under vacuum)
While furan-3-yl boronic acid pinacol ester is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. The following is a general method adaptable for this purpose.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Apparatus for vacuum distillation (optional, for reduced pressure measurements)
Procedure:
-
A small amount of the substance is placed in the test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of furan-3-yl boronic acid pinacol ester.
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum will show characteristic signals for the protons on the furan ring and the methyl protons of the pinacol group. The chemical shifts, integration, and coupling patterns provide detailed structural information.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including those in the furan ring and the pinacol ester group.
-
¹¹B NMR: This technique can be used to characterize the boron center.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.
-
Expected Absorptions: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C-O bonds within the furan ring, as well as B-O and C-O bonds of the boronic ester group.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Ionization: A suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate ions from the sample.
-
Analysis: The mass-to-charge ratio of the molecular ion (M⁺) and its fragment ions are measured, confirming the molecular weight and providing clues about the molecule's structure.
Application in Suzuki-Miyaura Cross-Coupling
Furan-3-yl boronic acid pinacol ester is a vital reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
In this catalytic cycle, the active Pd(0) catalyst undergoes oxidative addition with an organohalide. Subsequently, in the transmetalation step, the organic group from the furan-3-yl boronic acid pinacol ester is transferred to the palladium center, facilitated by a base. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Safety and Handling
Furan-3-yl boronic acid pinacol ester should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
Technical Guide: Spectroscopic and Synthetic Overview of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a heterocyclic boronic acid pinacol ester of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of the furan-3-yl moiety into a wide array of molecular scaffolds. This technical guide provides a summary of the available spectroscopic data and a representative synthetic protocol for this compound.
Molecular Structure:
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~8.0 - 8.2 | s | H-2 (furan ring) | Expected to be the most downfield furan proton due to the proximity of the oxygen and the electron-withdrawing boronate group. |
| ~7.4 - 7.6 | t | H-5 (furan ring) | Typical chemical shift for a β-proton in a furan ring. |
| ~6.8 - 7.0 | m | H-4 (furan ring) | Expected to be the most upfield furan proton. |
| 1.34 | s | -C(CH₃)₂ (pinacol) | A characteristic singlet for the four equivalent methyl groups of the pinacol ester, typically integrating to 12 protons. |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~145 - 150 | C-2 (furan ring) | α-carbon adjacent to the oxygen atom. |
| ~140 - 145 | C-5 (furan ring) | Other α-carbon of the furan ring. |
| ~110 - 115 | C-4 (furan ring) | β-carbon of the furan ring. |
| ~83 - 85 | -C (CH₃)₂ (pinacol) | Quaternary carbons of the pinacol group bonded to oxygen. |
| ~24 - 26 | -C(C H₃)₂ (pinacol) | Methyl carbons of the pinacol group. |
| Not observed | C-3 (furan ring) | The carbon atom directly attached to the boron is often not observed or is very broad due to quadrupolar relaxation from the boron nucleus. |
Solvent: CDCl₃.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3120 - 3150 | Weak | =C-H stretch (furan ring) | Characteristic for C-H bonds on aromatic rings. |
| ~2980 - 2930 | Strong | C-H stretch (methyl groups) | Aliphatic C-H stretching from the tetramethyl groups of the pinacol ester. |
| ~1590 - 1610 | Medium | C=C stretch (furan ring) | Aromatic ring stretching vibrations. |
| ~1370 - 1380 | Strong | B-O stretch | A strong, characteristic absorption for boronic esters. |
| ~1140 - 1160 | Strong | C-O stretch | Stretching vibrations of the C-O bonds in the furan ring and the dioxaborolane ring. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment | Notes |
| 194.11 | High | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the exact mass of C₁₀H₁₅BO₃. |
| 179 | Medium | [M - CH₃]⁺ | Loss of a methyl group from the pinacol moiety. |
| 111 | Medium | [M - C₆H₁₀O₂ + H]⁺ | Fragmentation involving the loss of the pinacol group. |
| 95 | High | [C₄H₃O-BO₂ + H]⁺ or [C₅H₃O]⁺ | Further fragmentation of the furan-boronate portion. The exact fragment will depend on the pathway. |
Ionization Mode: Electron Ionization (EI).
Experimental Protocols
Representative Synthesis of 2-(Aryl/Heteroaryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
Materials:
-
3-Bromofuran (or 3-iodofuran)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Triisopropyl borate
-
Pinacol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Formation of the Organometallic Reagent:
-
Organolithium Route: A solution of 3-bromofuran in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this solution, a solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.
-
Grignard Route: Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of 3-bromofuran in anhydrous THF is added, and the mixture is gently heated to initiate the Grignard reaction. The reaction is typically stirred at reflux until the magnesium is consumed.
-
-
Borylation: The freshly prepared organometallic reagent is cooled to -78 °C. Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Esterification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude boronic acid is then dissolved in a suitable solvent (e.g., toluene or diethyl ether), and pinacol is added. The mixture is stirred at room temperature or gently heated to facilitate the esterification, often with the removal of water using a Dean-Stark apparatus if necessary.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) or by distillation under reduced pressure to afford the desired this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Stability of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate in organic synthesis. Due to a lack of specific quantitative stability data for this particular compound in publicly available literature, this guide synthesizes information on the stability of closely related aryl and heteroaryl pinacol boronic esters to provide a robust framework for its handling, storage, and use.
Introduction
This compound, a member of the versatile class of pinacol boronic esters, is an important building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] The stability of this reagent is a critical factor influencing its shelf-life, reactivity, and the reproducibility of synthetic protocols. This guide outlines the primary degradation pathways for this compound, offers guidance on storage and handling, and provides detailed experimental protocols for stability assessment.
Key Degradation Pathways
The stability of this compound is influenced by several factors, including moisture, oxygen, pH, and temperature. The primary degradation pathways are hydrolysis, oxidation, and protodeboronation.
Hydrolysis
Hydrolysis is a common degradation pathway for boronic esters, leading to the formation of the corresponding boronic acid and pinacol.[1] This process can be catalyzed by both acidic and basic conditions. Pinacol esters, such as the title compound, generally exhibit greater hydrolytic stability compared to other boronic esters (e.g., methyl borinates) due to the steric hindrance provided by the tetramethyl-substituted backbone, which protects the boron center from nucleophilic attack by water.[1] However, furan-containing boronic acids are known to be less stable than their phenyl analogues, which may influence the overall stability of the pinacol ester.
Oxidation
The boronic ester functionality is susceptible to oxidation, which can lead to the formation of phenolic byproducts. The pinacol protecting group offers a degree of protection against oxidation compared to the free boronic acid.[1] Additionally, the furan ring itself is an electron-rich heterocycle and can be prone to oxidation under certain conditions, potentially leading to ring-opening or other side reactions.
Protodeboronation
Protodeboronation is a significant degradation pathway for many aryl and heteroaryl boronic acids and their esters, resulting in the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often base-catalyzed and can proceed through the hydrolysis of the ester to the boronic acid, which then undergoes protodeboronation.[2][3][4] The electron-rich nature of the furan ring may influence its susceptibility to protodeboronation.
Quantitative Stability Data (Qualitative Assessment)
Table 1: Qualitative Hydrolytic Stability at Different pH Conditions
| pH Range | Condition | Expected Stability | Notes |
| < 4 | Acidic | Low to Moderate | Acid-catalyzed hydrolysis is a known degradation pathway for boronic esters.[5] |
| 4 - 7 | Neutral | Moderate to High | Relatively stable, but slow hydrolysis can occur in the presence of water. |
| 7 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings.[5] |
| > 10 | Strongly Basic | Low | Rapid hydrolysis to the boronic acid is expected, which can be followed by protodeboronation.[5] |
Table 2: Qualitative Thermal Stability
| Temperature Range | Condition | Expected Stability | Notes |
| < 0 °C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[5] |
| 0 - 25 °C | Room Temperature | Moderate | Stable for short periods if protected from moisture and air.[5] |
| 25 - 80 °C | Moderate Heating | Moderate to Low | Increased temperature can accelerate hydrolysis and other degradation pathways, especially in the presence of reagents.[5] |
| > 80 °C | High Heating | Low | Significant degradation is likely, particularly over extended periods.[5] |
Table 3: Qualitative Oxidative Stability
| Condition | Expected Stability | Notes |
| Inert Atmosphere | High | Stable in the absence of oxygen. |
| Air (Ambient) | Moderate | Susceptible to slow oxidation over time. The furan ring may also be sensitive to oxidation. |
| Presence of Oxidizing Agents | Low | Rapid degradation is expected in the presence of common oxidizing agents (e.g., H₂O₂). |
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (< 0 °C) to minimize hydrolysis and oxidation.[5]
-
Handling: Handle under an inert atmosphere whenever possible. Use anhydrous solvents and reagents to prevent hydrolysis. Avoid exposure to strong acids, bases, and oxidizing agents.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound.
Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the hydrolysis of the boronic ester to the corresponding boronic acid.
-
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Prepare a stock solution of the boronic ester (e.g., 10 mM) and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, add a known volume of the stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a known amount of deionized water to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular intervals.
-
Monitor the decrease in the integral of a characteristic peak of the boronic ester (e.g., the pinacol methyl protons) and the appearance of a new peak corresponding to free pinacol.
-
The percentage of hydrolysis can be calculated by comparing the integral of the free pinacol peak to the sum of the integrals of the pinacol ester and free pinacol peaks.
-
Oxidative Stability Assessment by HPLC
This protocol provides a method to evaluate the susceptibility of the boronic ester to oxidation.
-
Materials:
-
This compound
-
Solvent (e.g., acetonitrile/water mixture)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a suitable column (e.g., C18)
-
Quenching agent (e.g., sodium sulfite solution)
-
-
Procedure:
-
Prepare a standard solution of the boronic ester in the chosen solvent.
-
To a stirred solution of the boronic ester at a known concentration, add a specific amount of the oxidizing agent.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of the quenching agent.
-
Analyze the quenched sample by HPLC to determine the remaining concentration of the boronic ester.
-
Plot the concentration of the boronic ester as a function of time to determine its oxidative stability.
-
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal degradation profile of the boronic ester.
-
Materials:
-
This compound
-
Thermogravimetric analyzer (TGA)
-
Inert gas (e.g., nitrogen)
-
-
Procedure:
-
Place a small, accurately weighed sample of the boronic ester into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the mass of the sample as a function of temperature. The resulting TGA curve will indicate the onset temperature of decomposition.
-
Visualizations
Degradation Pathways
Caption: Key degradation pathways for 2-(furan-3-yl) pinacol boronate.
Experimental Workflow for Hydrolytic Stability Assessment
References
Furan-3-yl Boronic Acid Pinacol Ester: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Introduction: Furan-3-yl boronic acid pinacol ester is a valuable building block in organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a furan-3-yl moiety, a common scaffold in biologically active molecules. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of furan-3-yl boronic acid pinacol ester, drawing upon available data and analogous compounds, and details relevant experimental protocols.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of furan-3-yl boronic acid pinacol ester is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₅BO₃ | |
| Molecular Weight | 194.04 g/mol | |
| Appearance | White to off-white solid/crystal | |
| Melting Point | 62-65 °C |
Solubility Profile
Direct quantitative solubility data for furan-3-yl boronic acid pinacol ester is not extensively reported in the literature. However, qualitative information and data from analogous compounds, such as phenylboronic acid pinacol ester, provide valuable insights into its expected solubility behavior.
Qualitative Solubility:
Commercial supplier information indicates that furan-3-yl boronic acid pinacol ester is slightly soluble in chloroform and methanol, and insoluble in water.
Quantitative Solubility Estimation from Analogous Compounds:
The solubility of boronic acid pinacol esters is significantly influenced by the nature of the aromatic group and the solvent. Generally, the pinacol ester group enhances solubility in organic solvents compared to the corresponding boronic acid.[1][2][3] Studies on phenylboronic acid pinacol ester have shown it to be highly soluble in a range of common organic solvents.[1][2][4] Given the structural similarities, a similar trend can be anticipated for furan-3-yl boronic acid pinacol ester.
Table 2 presents the experimentally determined solubility of phenylboronic acid pinacol ester in various organic solvents. This data serves as a useful proxy for estimating the solubility of furan-3-yl boronic acid pinacol ester. The mole fraction solubility (x₁) at different temperatures (T/K) is provided.
| Solvent | T/K | x₁ | Reference |
| Chloroform | 293.15 | 0.45 | [4] |
| 303.15 | 0.58 | [4] | |
| 313.15 | 0.73 | [4] | |
| 3-Pentanone | 293.15 | 0.38 | [4] |
| 303.15 | 0.51 | [4] | |
| 313.15 | 0.66 | [4] | |
| Acetone | 293.15 | 0.35 | [4] |
| 303.15 | 0.48 | [4] | |
| 313.15 | 0.63 | [4] | |
| Dipropyl ether | 293.15 | 0.25 | [4] |
| 303.15 | 0.38 | [4] | |
| 313.15 | 0.54 | [4] | |
| Methylcyclohexane | 293.15 | 0.08 | [4] |
| 303.15 | 0.14 | [4] | |
| 313.15 | 0.23 | [4] |
Based on this data, it is reasonable to expect that furan-3-yl boronic acid pinacol ester will exhibit good solubility in chlorinated solvents (chloroform), ketones (acetone, 3-pentanone), and ethers (dipropyl ether), with lower solubility in non-polar hydrocarbon solvents like methylcyclohexane.
Experimental Protocol for Solubility Determination
For precise quantification of the solubility of furan-3-yl boronic acid pinacol ester, the dynamic (or synthetic) method is a widely accepted and reliable approach.[2][4]
Principle:
A mixture of the solute (furan-3-yl boronic acid pinacol ester) and the solvent of a known composition is heated at a controlled rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this process with different compositions, a solubility curve can be constructed.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath for precise temperature control
-
Calibrated thermometer or temperature probe
-
Analytical balance for accurate weighing of solute and solvent
-
Optional: Turbidity sensor or light scattering detector for automated detection of dissolution
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of furan-3-yl boronic acid pinacol ester and the desired solvent into the glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring to ensure a homogeneous suspension. Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.
-
Observation: Visually observe the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the equilibrium solubility temperature. For more precise measurements, a turbidity sensor can be used to detect the transition.
-
Data Collection: Record the temperature and the corresponding mole fraction of the solute.
-
Repeat: Repeat steps 1-4 for a range of different compositions to generate a comprehensive solubility profile.
-
Data Analysis: Plot the solubility temperature (T) as a function of the mole fraction (x₁) of the solute to obtain the solubility curve.
Application in Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of furan-3-yl boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the furan ring and an aryl or vinyl halide/triflate. A general workflow for this reaction is depicted below.
References
The Reactivity of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the versatile family of boronic acid pinacol esters, serves as a key building block in modern organic synthesis. Its furan motif is a prevalent scaffold in numerous natural products and pharmaceutically active compounds. The pinacol boronate group offers enhanced stability compared to the corresponding boronic acid, facilitating purification and handling while retaining the requisite reactivity for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its application in the synthesis of substituted furans.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of the reactivity of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the furan ring and a variety of organic halides or triflates, providing a powerful tool for the synthesis of 3-substituted furans.
General Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the coupling of heteroaryl boronic esters, which can be adapted for this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% | The choice of palladium source can influence reaction efficiency. |
| Ligand | RuPhos, XPhos, SPhos, PPh₃ | 1.1-2 equivalents relative to Pd | Bulky, electron-rich phosphine ligands are often effective for challenging couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | 2-3 equivalents | The base is crucial for the transmetalation step. Its strength and solubility can impact the reaction outcome. |
| Solvent | Dioxane/H₂O, Toluene, THF, Ethanol | 0.1 - 0.5 M | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Temperature | Room Temperature to 120 °C | - | Reaction temperature is optimized based on the reactivity of the coupling partners. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a generalized procedure and may require optimization for specific substrates.
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., RuPhos, 0.04 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted furan.
Other Key Reactions
While the Suzuki-Miyaura coupling is its most prominent application, this compound can participate in other important transformations.
Chan-Lam Coupling
The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds. This copper-catalyzed reaction can couple the furanoboronic ester with amines, phenols, and other N- and O-nucleophiles.
| Component | Examples | Typical Loading/Conditions | Notes |
| Copper Catalyst | Cu(OAc)₂, Cu₂O | 10-20 mol% or stoichiometric | The reaction can be run with catalytic or stoichiometric amounts of copper. |
| Base | Pyridine, Et₃N, or none | Often used as a solvent or co-solvent | The base can facilitate the reaction and act as a ligand. |
| Solvent | CH₂Cl₂, THF, Toluene | - | Anhydrous conditions are typically employed. |
| Atmosphere | Air or Oxygen | - | The reaction is often run open to the air, as an oxidant is required. |
Protodeboronation
A common side reaction for boronic acids and their esters is protodeboronation, the cleavage of the C-B bond by a proton source. This can be a significant issue, particularly under harsh basic or acidic conditions, leading to the formation of unsubstituted furan. The pinacol ester of 2-(furan-3-yl)boronic acid offers greater stability against protodeboronation compared to the free boronic acid, which is one of its key advantages. The rate of protodeboronation is influenced by pH, temperature, and the electronic properties of the aryl group. For electron-rich heterocycles like furan, this can be a competing pathway, and reaction conditions should be carefully chosen to minimize this side reaction.[1]
Visualizing the Processes
To better understand the chemical transformations and experimental workflows, the following diagrams are provided.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 3-substituted furans. Its primary utility lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction. While other transformations such as the Chan-Lam coupling are also possible, careful consideration of reaction conditions is necessary to mitigate potential side reactions like protodeboronation. The information and protocols provided in this guide serve as a foundation for researchers to explore and exploit the reactivity of this important building block in their synthetic endeavors. Further investigation into the reactivity of this specific isomer is warranted to fully elucidate its synthetic potential.
References
Furan-3-yl Boronic Acid Pinacol Ester: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-yl boronic acid pinacol ester, with the chemical formula C₁₀H₁₅BO₃ and CAS number 248924-59-6, has emerged as a pivotal reagent in contemporary organic synthesis.[1] Its stability, versatility, and efficiency in forming carbon-carbon and carbon-heteroatom bonds have made it an invaluable tool for medicinal chemists and researchers in drug discovery. The furan moiety is a common scaffold in a multitude of biologically active compounds, and the boronic acid pinacol ester functionality allows for its facile incorporation into complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]
The pinacol ester group confers several advantages over the corresponding free boronic acid. It enhances the compound's stability towards air and moisture, allowing for easier handling, purification, and prolonged storage. This increased stability is crucial for its application in multi-step syntheses, where robust and reliable reagents are paramount.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. Furan-3-yl boronic acid pinacol ester serves as an excellent nucleophilic partner in these reactions, coupling with a wide array of aryl, heteroaryl, and vinyl halides or triflates.
The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
Quantitative Data: Substrate Scope and Reaction Yields
The utility of furan-3-yl boronic acid pinacol ester is demonstrated by its successful coupling with a variety of organic halides. The following table summarizes representative examples of Suzuki-Miyaura reactions involving furan-3-yl boronic acid or its pinacol ester, highlighting the reaction conditions and corresponding yields.
| Electrophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | - | K₃PO₄ | tert-Amyl alcohol | 120 | 1 | 83 | [4] |
| 4-Bromobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | - | - | [5] |
| Aryl Halides (General) | Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | - | [6] |
| Aryl Bromides (General) | Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | 1,4-Dioxane | 110 | - | Good to Excellent | [7] |
| 3-Chloroindazole | Pd Source | Various | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | - | [1] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving furan-3-yl boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions.
Nickel-Catalyzed Synthesis of 5-(Furan-3-yl)pyrimidine[4]
This protocol details the synthesis of a bi-heterocyclic compound, a common motif in bioactive molecules.
Materials:
-
5-Bromopyrimidine (10.0 g, 63.0 mmol, 1 equiv)
-
3-Furanylboronic acid (17.6 g, 158 mmol, 2.50 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 60.0 g, 283 mmol, 4.50 equiv), anhydrous
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂, 0.220 g, 0.315 mmol, 0.500 mol%)
-
tert-Amyl alcohol (210 mL)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite
Equipment:
-
1000-mL round-bottomed flask
-
Teflon-coated magnetic stir bar
-
Gas inlet adapter
-
Oil pump
-
Reflux condenser
-
Septum and needle
-
Cannula
-
Graduated cylinder
-
Oil bath
-
Thin-layer chromatography (TLC) plate
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Fritted funnel
Procedure:
-
A 1000-mL round-bottomed flask is charged with a magnetic stir bar and K₃PO₄ (60.0 g). The flask and its contents are flame-dried under vacuum (1.0 mmHg) for approximately 5 minutes.
-
After cooling to room temperature under a nitrogen atmosphere, the flask is charged with 5-bromopyrimidine (10.0 g), 3-furanylboronic acid (17.6 g), and NiCl₂(PCy₃)₂ (0.220 g).
-
The flask is equipped with a reflux condenser and a septum, then evacuated and backfilled with nitrogen three times.
-
tert-Amyl alcohol (210 mL) is added via cannula. The resulting mixture is stirred at 23 °C for 1 hour under positive nitrogen pressure.
-
The reaction vessel is placed in a pre-heated oil bath at 120 °C and stirred for 1 hour.
-
The reaction is monitored by TLC (hexanes:EtOAc = 3:1, Rf = 0.31).
-
After cooling to room temperature, deionized water (100 mL) and Et₂O (200 mL) are added. The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with Et₂O (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is dissolved in a minimal amount of boiling hexanes and allowed to cool to room temperature, then placed in a freezer at -20 °C for 12 hours.
-
The resulting crystals are collected by vacuum filtration and washed with cold hexanes to afford 5-(furan-3-yl)pyrimidine as a light tan crystalline solid. A second crop of crystals can be obtained from the mother liquor. The total yield is approximately 7.60 g (83%).
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Furan-3-yl Boronic Acid Pinacol Ester
This generalized protocol is based on commonly employed conditions for the Suzuki-Miyaura coupling of aryl boronic esters.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Furan-3-yl boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), furan-3-yl boronic acid pinacol ester (1.2 mmol), base (2.0-3.0 mmol), palladium catalyst (1-5 mol%), and ligand (if necessary).
-
The vessel is sealed and evacuated and backfilled with an inert gas (3 cycles).
-
The solvent system (e.g., 1,4-dioxane/water 4:1) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion
Furan-3-yl boronic acid pinacol ester is a highly effective and versatile building block in organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the free boronic acid makes it a preferred reagent in complex, multi-step syntheses, especially in the fields of medicinal chemistry and drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize this valuable synthetic tool in their endeavors. The continued exploration of its reactivity with a broader range of coupling partners will undoubtedly lead to the discovery of novel and potent bioactive molecules.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Furan-Containing Boronic Esters for Researchers and Drug Development Professionals
Furan-containing boronic esters are a class of versatile chemical intermediates that have garnered significant interest in the fields of organic synthesis and medicinal chemistry. Their utility as building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable compounds, with a focus on their role in drug discovery and development.
Introduction to Furan-Containing Boronic Esters
The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. It is a common scaffold in a wide array of pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4] The incorporation of a boronic acid or, more commonly, a boronic ester group onto the furan ring provides a reactive handle for carbon-carbon bond formation, making these compounds highly valuable in the synthesis of novel drug candidates.[5][6][][8] Boronic esters, such as pinacol esters, are generally more stable and easier to handle than their corresponding boronic acids, which can be prone to decomposition.[9][10][11]
Synthesis of Furan-Containing Boronic Esters
Several synthetic strategies have been developed for the preparation of furan-containing boronic esters. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Miyaura Borylation
The Miyaura borylation is a widely used method for the synthesis of boronic esters from organic halides or triflates.[12] This palladium-catalyzed reaction involves the cross-coupling of a furan halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[12][13]
General Reaction Scheme for Miyaura Borylation:
Figure 1: General workflow for Miyaura Borylation of a furan halide.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation of furans offers an atom-economical alternative to methods requiring pre-functionalized starting materials.[14][15] Iridium catalysts are particularly effective for the regioselective borylation of C-H bonds. For furans, the reaction typically occurs at the C-H bond alpha to the heteroatom due to its higher acidity.[14]
General Reaction Scheme for Ir-Catalyzed C-H Borylation:
Figure 2: Iridium-catalyzed C-H borylation of furan.
Synthesis from Functionalized Furans
Furan-containing boronic esters can also be prepared from other functionalized furans. For instance, 5-formyl-2-furylboronic acid can be synthesized from 2-furaldehyde by first protecting the formyl group, followed by reaction with a boric acid ester and a strong base, and subsequent acidic work-up.[16]
Properties of Furan-Containing Boronic Esters
The properties of furan-containing boronic esters are crucial for their handling, storage, and reactivity.
Physicochemical Properties
The physicochemical properties of furan-containing boronic esters vary depending on their specific structure. A summary of the properties for furan-2-boronic acid pinacol ester is provided in Table 1.
Table 1: Physicochemical Properties of Furan-2-Boronic Acid Pinacol Ester
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅BO₃ | [17] |
| Molar Mass | 194.04 g/mol | [17][18] |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [17] |
| Boiling Point | 255.0 ± 13.0 °C (Predicted) | [17] |
| Flash Point | 108 °C | [17] |
Stability
Boronic acids are known to be unstable and can undergo decomposition.[19] The conversion to boronic esters, particularly pinacol esters, significantly enhances their stability, making them easier to isolate, purify, and store.[9][10] However, pinacol esters can be susceptible to hydrolysis.[20][21] For applications requiring high stability, N-methyliminodiacetic acid (MIDA) boronates have been developed as an air-stable alternative that can release the corresponding boronic acid in situ.[19]
Applications in Drug Development
The primary application of furan-containing boronic esters in drug development is their use as key intermediates in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction.[5][6]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a furan-containing boronic ester) and an organic halide or triflate.[10] This reaction forms a new carbon-carbon bond and is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.[10][22][23]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The versatility of this reaction allows for the synthesis of a wide range of furan-containing biaryls and other complex structures that are of interest in medicinal chemistry. For example, 2-formylfuran-5-boronic acid is a key intermediate in the synthesis of the anticancer drug lapatinib.[6]
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and application of furan-containing boronic esters. The following are generalized procedures based on established methods.
General Procedure for Miyaura Borylation of a Furan Halide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the furan halide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (2.0-3.0 equiv).
-
Solvent and Degassing: Add a suitable solvent (e.g., dioxane, THF).[22] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv) under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir overnight.[13][22]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired furan-containing boronic ester.[22]
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the furan-containing boronic ester (1.1-1.5 equiv), the aryl/vinyl halide (1.0 equiv), and a base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv).[22]
-
Solvent and Degassing: Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.[22][23] Degas the mixture with an inert gas.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.01-0.05 equiv) under the inert atmosphere.[22][23]
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[22]
-
Work-up: Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[23]
Conclusion
Furan-containing boronic esters are indispensable tools in modern organic synthesis and drug discovery. Their stability and reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable method for the construction of complex molecular frameworks. The continued development of novel synthetic methods and a deeper understanding of their properties will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. aablocks.com [aablocks.com]
- 6. nbinno.com [nbinno.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. [5-(Ethylsulfanyl)furan-3-yl]boronic acid () for sale [vulcanchem.com]
- 14. Borylation - Wikipedia [en.wikipedia.org]
- 15. marmacs.org [marmacs.org]
- 16. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 17. chembk.com [chembk.com]
- 18. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. rsc.org [rsc.org]
An In-Depth Technical Guide to 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound, a key building block in modern organic synthesis, is of significant interest to researchers in medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Molecular Structure and Properties
This compound, also known as 3-furanboronic acid pinacol ester, is an organic compound containing a furan ring linked to a boronic acid pinacol ester. The pinacol ester group provides stability to the otherwise reactive boronic acid, making it easier to handle and purify.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 62-65 °C | |
| SMILES | CC1(C)OB(OC1(C)C)c2ccoc2 | [1] |
| InChI Key | KTBLRYUFNBABGO-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound typically involves the borylation of a furan precursor. A common method is the palladium-catalyzed cross-coupling reaction of 3-bromofuran with bis(pinacolato)diboron.
General Synthetic Protocol (Miyaura Borylation)
This protocol is a representative example for the synthesis of aryl boronic esters.
Materials:
-
3-Bromofuran
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry, argon-flushed flask, add 3-bromofuran, bis(pinacolato)diboron (1.1 equivalents), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and potassium acetate (3 equivalents).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram 1: Synthetic Workflow for this compound
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Furan C2-H | ~7.8 | ~145 |
| Furan C4-H | ~6.6 | ~110 |
| Furan C5-H | ~7.4 | ~140 |
| Furan C3-B | - | ~125 |
| Dioxaborolane -C(CH₃)₂ | - | ~84 |
| Dioxaborolane -C(CH₃)₂ | 1.3 (s, 12H) | ~25 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Applications in Drug Discovery and Development
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The furan moiety is a common scaffold in many biologically active compounds. The ability to introduce this heterocycle into a larger molecule via a reliable C-C bond-forming reaction is crucial for the synthesis of novel drug candidates.
Diagram 2: Generalized Suzuki-Miyaura Coupling Reaction
This reaction allows for the coupling of the 3-furyl group to a wide variety of aryl or heteroaryl halides, providing access to a diverse range of molecular architectures.
Potential Role in the Synthesis of Methionine Aminopeptidase 2 (MetAP-2) Inhibitors
Methionine aminopeptidase 2 (MetAP-2) is a metalloenzyme that plays a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of MetAP-2 is a validated therapeutic strategy for the treatment of cancer and obesity. Several MetAP-2 inhibitors are derived from the natural product fumagillin.[2] The development of novel, reversible MetAP-2 inhibitors is an active area of research.[3]
While a direct synthetic route to a specific drug utilizing this compound is not explicitly detailed in publicly available literature, furan-containing scaffolds are present in some MetAP-2 inhibitors. This boronic ester could serve as a key building block for the synthesis of novel analogs with improved pharmacokinetic and pharmacodynamic properties.
Diagram 3: Hypothetical Drug Discovery Workflow for MetAP-2 Inhibitors
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the construction of complex molecules containing the furan moiety. While detailed experimental data for this specific compound are limited in the public domain, its utility can be inferred from the extensive body of literature on related boronic esters and their applications. Further research into the synthesis and characterization of this and similar compounds will undoubtedly contribute to the development of new and improved therapeutic agents.
References
- 1. This compound | CAS 248924-59-6 [matrix-fine-chemicals.com]
- 2. MetAP-2 inhibitors based on the fumagillin structure. Side-chain modification and ring-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Furan-3-yl Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of furan-3-yl boronic esters with various organic halides and triflates. The furan moiety is a critical scaffold in numerous pharmaceuticals and biologically active compounds. However, the use of furan-based boronic acids in cross-coupling reactions is often hampered by their instability and propensity for protodeboronation.[1][2] The use of boronic esters, particularly under anhydrous conditions, offers a significant advantage by minimizing this decomposition pathway and promoting efficient transmetalation.[3] This document outlines optimized catalytic systems and reaction conditions to facilitate the synthesis of 3-arylfurans and related structures.
I. Introduction to Furan-3-yl Boronic Ester Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[4] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. While boronic acids are commonly used, their application with sensitive heterocyclic systems like furan can be challenging due to instability under basic aqueous conditions. Furan-3-yl boronic esters, such as the pinacol ester, provide enhanced stability, allowing for more robust and reproducible coupling outcomes.
Recent advancements have focused on the development of highly active palladium precatalysts and specialized ligands that facilitate the coupling of even challenging substrates at lower temperatures and shorter reaction times.[2][5] These systems are particularly advantageous for thermally sensitive substrates like furan-3-yl boronic esters.
II. Catalytic Systems and Reaction Parameters
The success of the cross-coupling reaction is highly dependent on the choice of palladium source, ligand, base, and solvent. Below is a summary of commonly employed components for the Suzuki-Miyaura coupling of heterocyclic boronic acids and esters.
Table 1: Common Catalytic Systems for Heterocyclic Suzuki-Miyaura Cross-Coupling
| Component | Examples | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂] | Precatalysts often provide more consistent results. |
| Ligand | Buchwald Ligands: XPhos, SPhos, RuPhosOther Phosphines: P(t-Bu)₃, PCy₃, PPh₃ | Bulky, electron-rich phosphine ligands are generally effective.[2][5] |
| Base | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, NaOHOrganic: NEt₃ | The choice of base can significantly impact yield and reaction rate. K₃PO₄ is often a good starting point. |
| Solvent | Ethereal: Dioxane, THFAromatic: ToluenePolar Aprotic: DMFAqueous Mixtures: Dioxane/H₂O, THF/H₂O | Anhydrous conditions are often preferred for boronic esters to prevent protodeboronation.[3] |
III. Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of furan-3-yl boronic esters with aryl halides. Optimization of specific parameters may be required for different substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Furan-3-yl Pinacol Boronic Ester with an Aryl Bromide
This protocol is adapted from established methods for the cross-coupling of heterocyclic boronic acids and esters.[2][5][6]
Materials:
-
Furan-3-yl pinacol boronic ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), furan-3-yl pinacol boronic ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and the ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%) in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the reaction vessel containing the substrates and base.
-
Add the remaining anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylfuran.
Table 2: Representative Reaction Conditions and Yields for Furan Cross-Coupling
| Furan Boron Reagent | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Furan-3-ylboronic acid | Activated N-heteroaryl chlorides | Na₂PdCl₄ (not specified) | Disulfonated dicyclohexylfluorenylphosphine | Not specified | Not specified | 100 | Not specified | Good | [1] |
| 3-Furanboronic acid | 4-Chlorotoluene | XPhos Precatalyst (2) | - | K₃PO₄ (aq) | THF | 40 | 0.5 | 95 | [2][5] |
| Furan-2-yltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | THF/H₂O | 80 | 12 | 91 | [1] |
IV. Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Base Selection in Suzuki Reaction with 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the selection of an appropriate base in the Suzuki-Miyaura cross-coupling reaction utilizing 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and side-product formation, particularly when employing electron-rich and potentially sensitive heteroaryl boronates. These notes compile and analyze data from relevant studies to guide the rational selection of a base for this specific substrate. A general experimental protocol is provided, along with a logical workflow for base selection.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with broad functional group tolerance. The reaction typically involves an organoboron compound, an organic halide or triflate, a palladium catalyst, and a base. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid or ester for transmetalation to the palladium center. For heteroaryl boronates like this compound, the selection of the base is particularly important to avoid side reactions such as protodeboronation.
The furan moiety is a key structural motif in numerous pharmaceuticals and natural products. Therefore, the efficient synthesis of 3-arylfurans via Suzuki coupling is of significant interest. This document aims to provide a comprehensive guide to base selection for this specific transformation.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is essential for the transmetalation step. Two primary mechanistic pathways are generally considered:
-
Boronate Pathway: The base activates the boronic acid or ester to form a more nucleophilic boronate "ate" complex. This complex then readily undergoes transmetalation with the palladium(II) halide complex.
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) species to form a more reactive palladium(II) hydroxide or alkoxide complex, which then facilitates the transmetalation of the neutral boronic acid or ester.
The operative pathway is dependent on the specific reaction conditions, including the nature of the base, solvent, and reactants.
Comparative Analysis of Bases
| Entry | Base | Solvent System | Catalyst (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%)[1] |
| 1 | K₂CO₃ | EtOH/H₂O (1:1) | 3 | (a) | 80 | 4 | 91 |
| 2 | NEt₃ | EtOH/H₂O (1:1) | 3 | (a) | 80 | 4 | 28 |
| 3 | NaF | EtOH/H₂O (1:1) | 3 | (a) | 80 | 4 | 40 |
| 4 | NaHCO₃ | EtOH/H₂O (1:1) | 3 | (a) | 80 | 4 | 53 |
| 5 | NaOH | EtOH/H₂O (1:1) | 3 | (a) | 80 | 4 | 78 |
| 6 | Cs₂CO₃ | EtOH/H₂O (1:1) | 3 | (a) | 80 | 4 | 63 |
(a) A specific palladium(II) complex was used as the catalyst.
From this data, it is evident that inorganic bases, particularly potassium carbonate (K₂CO₃), are highly effective for the Suzuki coupling of furan-containing substrates. Stronger bases like sodium hydroxide (NaOH) also provide good yields, while weaker inorganic bases and the organic base triethylamine (NEt₃) are less effective.
In another study focused on the synthesis of tri-substituted furans, sodium carbonate (Na₂CO₃) was successfully employed as the base in a 1:1 water/dimethylformamide (DMF) solvent system, yielding products in the range of 50-88%.[2]
Recommendations for Base Selection
Based on the available data for related furan derivatives, the following recommendations can be made for the Suzuki coupling of this compound:
-
Potassium Carbonate (K₂CO₃): This is often a reliable and effective choice for Suzuki couplings involving heteroaryl boronates. It offers a good balance of basicity to promote the reaction while minimizing side reactions.
-
Sodium Carbonate (Na₂CO₃): Also a widely used and effective base, particularly in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A common and often excellent choice for Suzuki reactions, especially with sensitive substrates, as it is a milder base than hydroxides.
-
Cesium Carbonate (Cs₂CO₃): While often more expensive, it can sometimes provide superior results due to its higher solubility in organic solvents.
-
Potassium Fluoride (KF): Can be effective, particularly in anhydrous conditions or with substrates prone to protodeboronation.
Stronger bases like NaOH and KOH can also be effective but may increase the risk of substrate or product degradation, especially if sensitive functional groups are present. Organic bases like triethylamine are generally less effective for this type of coupling.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the selected base (2.0 equiv).
-
Add the palladium catalyst (and ligand, if applicable) to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Stir the reaction mixture at the desired temperature (typically between 80 °C and 110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Logical Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting and optimizing the base for the Suzuki coupling of this compound.
Caption: Workflow for base selection and optimization in Suzuki coupling.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. Based on data from related furan-containing systems, inorganic bases such as potassium carbonate, sodium carbonate, and potassium phosphate are recommended as starting points for optimization. The provided experimental protocol and logical workflow offer a systematic approach to achieving high yields and purity for the synthesis of valuable 3-arylfuran compounds. Careful consideration of the base, in conjunction with other reaction parameters, is essential for the efficient and reliable application of this important transformation in research and development.
References
Application Notes and Protocols: Synthesis of 3-Arylfurans using Furan-3-yl Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-arylfuran structural motif is a prevalent core in a multitude of biologically active compounds and functional materials. Its synthesis is of significant interest to medicinal chemists and materials scientists. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds. This application note details a robust protocol for the synthesis of 3-arylfurans via the palladium-catalyzed Suzuki-Miyaura coupling of furan-3-yl boronic acid pinacol ester with various aryl halides. Furan-3-yl boronic acid pinacol ester is an air- and moisture-stable reagent, making it a convenient and reliable coupling partner for library synthesis and large-scale applications.
The furan nucleus is a key component in many pharmaceuticals, contributing to a diverse range of therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1] The ability to efficiently synthesize substituted furans, such as 3-arylfurans, is therefore crucial for the development of new drug candidates.
General Reaction Scheme
The synthesis of 3-arylfurans is achieved through a palladium-catalyzed cross-coupling reaction between furan-3-yl boronic acid pinacol ester and an aryl halide. The general transformation is depicted below:
Figure 1. General scheme for the Suzuki-Miyaura coupling of furan-3-yl boronic acid pinacol ester with an aryl halide.
Experimental Protocols
This section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction for the synthesis of 3-arylfurans. The following procedure is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
Furan-3-yl boronic acid pinacol ester
-
Aryl halide (e.g., bromobenzene, 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Procedure for the Synthesis of 3-Arylfurans
-
Reaction Setup: To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), furan-3-yl boronic acid pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 0.2 M) followed by the palladium catalyst (1-5 mol%).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-arylfuran.
A detailed experimental procedure for a similar Suzuki-Miyaura coupling reaction involving 3-furanylboronic acid is available in Organic Syntheses, which can be adapted for the pinacol ester.[2]
Data Presentation: Substrate Scope and Yields
The following tables summarize the reaction conditions and yields for the synthesis of various 3-arylfurans from furan-3-yl boronic acid pinacol ester and different aryl halides.
Table 1: Suzuki-Miyaura Coupling of Furan-3-yl Boronic Acid Pinacol Ester with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF/H₂O | 90 | 16 | 88 |
| 4 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (2) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 5 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 6 | 95 |
| 6 | 2-Bromopyridine | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 24 | 65 |
Yields are for isolated products after column chromatography. Reaction conditions and yields are representative and may vary based on the specific literature source.
Visualizations
Reaction Workflow
The following diagram illustrates the typical workflow for the synthesis of 3-arylfurans using the described protocol.
Figure 2. Experimental workflow for the synthesis of 3-arylfurans.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 3. Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The Suzuki-Miyaura cross-coupling of furan-3-yl boronic acid pinacol ester with aryl halides is a highly efficient and versatile method for the synthesis of 3-arylfurans. The use of a stable boronic ester simplifies handling and storage, making this protocol amenable to high-throughput synthesis and scale-up operations. The reaction tolerates a wide range of functional groups on the aryl halide, providing access to a diverse library of 3-arylfuran derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Cross-Coupling of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl halides. The resulting 3-arylfuran motif is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, making its synthesis a significant area of interest for drug development professionals.[3] The use of the pinacol boronate ester of furan-3-boronic acid offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid.[4]
Reaction Principle
The cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the furan moiety from the boronate ester to the palladium center, and reductive elimination to form the 3-arylfuran product and regenerate the Pd(0) catalyst.[5] The presence of a base is crucial for the transmetalation step.[6]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids and esters with aryl halides, providing a basis for optimizing the reaction of this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | This compound | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-95 |
| 2 | Aryl Chloride | This compound | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 60-85 |
| 3 | 4-Bromoanisole | Thiophene-3-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 | 92 |
| 4 | 1-Bromonaphthalene | Furan-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 12 | 88 |
| 5 | 4-Chlorotoluene | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 24 | 78 |
| 6 | 3-Bromopyridine | Phenylboronic acid | [PdCl(C₃H₅)]₂ (1) / TPPTS (4) | Na₂CO₃ (2) | H₂O | 100 | 1 | 95 |
Note: Yields are generalized from similar reactions found in the literature and should be considered as a guideline for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-2.5 equiv)[7]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and the base (2.0-2.5 equiv).
-
Add the palladium catalyst (3-5 mol%) to the flask.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 3-arylfurans.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Furan-3-yl Boronic Esters with Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of furan-3-yl boronic esters with a variety of heteroaryl chlorides. This transformation is a cornerstone in medicinal chemistry and materials science for the synthesis of complex bi- and poly-heterocyclic scaffolds, which are prevalent in numerous biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The coupling of furan-3-yl boronic esters with heteroaryl chlorides is a particularly valuable reaction, as it allows for the modular synthesis of complex molecules containing the furan moiety, a common motif in pharmaceuticals and natural products. However, these couplings can be challenging due to the potential for catalyst inhibition by the heteroaryl substrates and the propensity of some heteroaryl boronic acids and esters to undergo protodeboronation.[1][2]
This document outlines optimized reaction conditions, including catalyst systems, ligands, bases, and solvents, to achieve high yields and reproducibility in the coupling of furan-3-yl boronic esters with various classes of heteroaryl chlorides.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from the literature for the Suzuki-Miyaura coupling of furan-3-yl boronic acid and its esters with various heteroaryl chlorides. These tables are designed to facilitate the comparison of different catalytic systems and reaction conditions.
Table 1: Palladium-Catalyzed Coupling of Furan-3-yl Boronic Acid/Esters with Heteroaryl Chlorides
| Entry | Furan-3-yl Boronic Ester | Heteroaryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Furan-3-ylboronic acid | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2) | n-Butanol | 100 | - | High | [1] |
| 2 | Furan-3-ylboronic acid | Activated N-heteroaryl chlorides | Na₂PdCl₄ | Disulfonated dicyclohexylfluorenylphosphine | - | - | 100 | - | Efficient | [1] |
| 3 | Furan-3-ylboronic acid | 5-Bromopyrimidine* | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | t-Amyl alcohol | - | - | 93 | [3] |
| 4 | Furan-3-ylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | - | 74 (mono-alkylation) | [4] |
| 5 | Furan-3-ylboronic acid pinacol ester | Polychlorinated Pyridines | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O (4:1) | 100 | 24 | High (exhaustive alkylation) | [5] |
*Note: Entry 3 uses a heteroaryl bromide, but the nickel-catalyzed protocol is highlighted as a potent alternative for challenging couplings.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of furan-3-yl boronic esters with heteroaryl chlorides. These should be regarded as starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from methodologies that have shown broad applicability for the coupling of heteroaryl compounds.[1][6]
Materials:
-
Furan-3-yl boronic acid pinacol ester (1.2 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, n-Butanol)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl chloride, furan-3-yl boronic acid pinacol ester, palladium precatalyst, ligand, and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling for Challenging Substrates
This protocol provides an alternative for less reactive heteroaryl chlorides or when palladium catalysts are less effective.[3]
Materials:
-
Furan-3-ylboronic acid (2.5 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
NiCl₂(PCy₃)₂ (0.5 mol%)
-
K₃PO₄ (4.5 equiv)
-
t-Amyl alcohol (solvent)
Procedure:
-
In a flame-dried round-bottomed flask under an inert atmosphere, combine K₃PO₄, the heteroaryl chloride, furan-3-ylboronic acid, and NiCl₂(PCy₃)₂.
-
Add t-amyl alcohol and stir the mixture at the desired temperature (e.g., reflux).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure product.
Mandatory Visualizations
Logical Relationship of Reaction Components
Caption: Key components for the Suzuki-Miyaura coupling.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as furan-3-boronic acid pinacol ester, is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its utility lies primarily in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The furan moiety is a prevalent scaffold in a multitude of bioactive compounds, and this boronic ester provides a stable, efficient, and versatile means of introducing this heterocycle into target molecules.
This document provides detailed protocols and application notes for the large-scale synthesis of this compound, addressing the needs of researchers and professionals in drug development and process chemistry.
Large-Scale Synthesis Protocol
The most common and scalable method for the synthesis of aryl and heteroaryl boronic esters is the reaction of an organometallic species with a borate ester, followed by esterification with pinacol. For this compound, the synthesis typically starts from 3-bromofuran.
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Large-scale reaction vessel (e.g., 50 L glass reactor) equipped with mechanical stirring, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Low-temperature cooling system capable of reaching -78 °C.
-
Filtration apparatus suitable for large volumes.
-
Crystallization vessel.
-
Vacuum oven.
Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Molar Equiv. |
| 3-Bromofuran | 22037-28-5 | 146.97 g/mol | 2.0 kg | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 5.7 L | 1.05 |
| Triisopropyl borate | 5419-55-6 | 188.07 g/mol | 2.8 kg | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 20 L | - |
| Saturated aq. Ammonium Chloride | - | - | 10 L | - |
| Pinacol | 76-09-5 | 118.17 g/mol | 1.8 kg | 1.1 |
| Heptane | 142-82-5 | 100.21 g/mol | As needed | - |
| Toluene | 108-88-3 | 92.14 g/mol | As needed | - |
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the reaction vessel with 3-bromofuran (2.0 kg, 13.6 mol) and anhydrous tetrahydrofuran (20 L).
-
Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (2.5 M in hexanes, 5.7 L, 14.3 mol) via the dropping funnel over 2-3 hours, maintaining the internal temperature below -70 °C. Stir the resulting mixture for an additional hour at -78 °C.
-
Borylation: To the freshly prepared 3-furyllithium solution, add triisopropyl borate (2.8 kg, 14.9 mol) dropwise over 1-2 hours, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Esterification: Cool the reaction mixture to 0-5 °C and quench by the slow addition of saturated aqueous ammonium chloride (10 L). Separate the organic layer. To the aqueous layer, add pinacol (1.8 kg, 15.2 mol) and stir vigorously for 4-6 hours. Extract the aqueous layer with toluene (2 x 5 L). Combine all organic layers, wash with brine (5 L), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain a crude solid. For large-scale purification, crystallization is the preferred method. Dissolve the crude product in a minimal amount of hot toluene and then add heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then further cool to 0-5 °C to induce crystallization. Collect the solid by filtration, wash with cold heptane, and dry under vacuum.
Expected Yield and Purity:
-
Yield: 70-85%
-
Purity: >98% (by NMR and GC-MS)
-
Melting Point: 62-65 °C
Application Notes: Utility in Drug Development
This compound is a valuable reagent for introducing the furan-3-yl moiety into drug candidates. This is particularly important as the furan ring is a common structural motif in many biologically active molecules. Its primary application is in the Suzuki-Miyaura cross-coupling reaction.
General Suzuki-Miyaura Coupling Protocol
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Typical Reaction Conditions:
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or other suitable Pd catalysts |
| Catalyst Loading | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/water, Toluene/water, DMF |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Example Application in the Synthesis of a Pharmaceutical Intermediate:
While specific proprietary syntheses are often not publicly disclosed, the coupling of this compound with various halogenated heterocycles is a common strategy in the synthesis of kinase inhibitors and other targeted therapies. For instance, coupling with a substituted pyrimidine or pyridine halide can lead to the formation of a core structure found in numerous APIs.
Quantitative Data from a Representative Coupling Reaction:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Bromo-6-methoxypyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| This compound | 4-Chloro-7-azaindole | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
Conclusion
This compound is an indispensable tool for the synthesis of furan-containing molecules in the pharmaceutical and agrochemical industries. The provided large-scale synthesis protocol offers a reliable and scalable method for its preparation, while the application notes highlight its utility in the crucial Suzuki-Miyaura cross-coupling reaction. The use of robust and scalable purification techniques like crystallization is key to obtaining high-purity material suitable for GMP (Good Manufacturing Practice) environments.
References
Application Notes and Protocols: Furan-3-yl Boronic Acid Pinacol Ester in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-yl boronic acid pinacol ester is a versatile and valuable building block in modern pharmaceutical synthesis. Its utility primarily lies in its application as a nucleophilic coupling partner in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many biologically active compounds. The furan moiety itself is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions. These application notes provide an overview of the use of furan-3-yl boronic acid pinacol ester in pharmaceutical synthesis, complete with experimental protocols and data.
Key Applications in Pharmaceutical Synthesis
Furan-3-yl boronic acid pinacol ester is predominantly used for the introduction of the 3-furanyl moiety into a target molecule. This is particularly relevant in the synthesis of novel drug candidates, where the furan ring can serve as a key pharmacophore or a scaffold for further functionalization. The Suzuki-Miyaura coupling is the most common transformation employing this reagent, allowing for the formation of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
Examples of therapeutic areas where furan-containing compounds are relevant include:
-
Oncology: The furan nucleus is a component of various compounds with cytotoxic activity against cancer cell lines.
-
Infectious Diseases: Furan derivatives have demonstrated antibacterial and antifungal properties.
-
Neurology: Certain furan-containing molecules have shown activity as enzyme inhibitors relevant to neurological disorders.
Experimental Protocols
The following protocols provide detailed methodologies for the use of furan-3-yl boronic acid and its pinacol ester in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-(Furan-3-yl)pyrimidine
This protocol details the synthesis of a bis(heterocyclic) compound, a structure prevalent in many bioactive molecules.[1]
Reaction Scheme:
Materials:
-
5-Bromopyrimidine
-
3-Furanylboronic acid (can be substituted with furan-3-yl boronic acid pinacol ester with adjustments to stoichiometry)
-
NiCl₂(PCy₃)₂ (Nickel(II) chloride-bis(tricyclohexylphosphine) complex)
-
K₃PO₄ (Potassium phosphate, tribasic)
-
tert-Amyl alcohol
-
Deionized water
-
Diethyl ether (Et₂O)
-
Hexanes
-
Round-bottomed flask
-
Magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a 1000-mL round-bottomed flask, add a magnetic stir bar and K₃PO₄ (60.0 g, 283 mmol, 4.50 equiv).
-
Flame-dry the flask and its contents under vacuum (1.0 mmHg) for approximately 5 minutes.
-
Allow the flask to cool to room temperature under a nitrogen atmosphere.
-
Charge the flask with 5-bromopyrimidine (10.0 g, 63.0 mmol, 1.00 equiv), 3-furanylboronic acid (17.6 g, 158 mmol, 2.50 equiv), and NiCl₂(PCy₃)₂ (0.220 g, 0.315 mmol, 0.500 mol%).
-
Equip the flask with a reflux condenser and evacuate and backfill with nitrogen three times.
-
Add tert-Amyl alcohol (210 mL) via cannula.
-
Stir the resulting reddish heterogeneous mixture at 23 °C for 1 hour under a positive nitrogen pressure.
-
Place the reaction vessel in a pre-heated oil bath at 120 °C and stir for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add deionized water (100 mL) and Et₂O (200 mL) to the flask and stir the mixture.
-
Separate the organic layer and wash the aqueous layer with Et₂O (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to afford 5-(furan-3-yl)pyrimidine as a light tan crystalline solid.
Quantitative Data:
| Parameter | Value |
| Yield | 7.60 g (83%) |
| Purity | >98% (by NMR) |
| Melting Point | 62-64 °C |
Protocol 2: General Palladium-Catalyzed Suzuki-Miyaura Coupling (Adapted from Pharmaceutical Patent Literature)
This generalized protocol is representative of methods used in the synthesis of complex pharmaceutical intermediates.
Reaction Scheme:
Materials:
-
Aryl halide or triflate (e.g., bromo- or iodo-substituted aromatic or heteroaromatic core)
-
Furan-3-yl boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Ligand (if required by the catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Round-bottomed flask
-
Magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottomed flask, combine the aryl halide or triflate (1.0 equiv), furan-3-yl boronic acid pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv) and ligand (if necessary).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Quantitative Data (General Range):
| Parameter | Expected Value |
| Yield | 60-95% |
| Purity | >95% after purification |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 5-(Furan-3-yl)pyrimidine[1]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 120 | 1 | 83 |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: Nickel-Catalyzed Coupling of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed Suzuki-Miyaura cross-coupling of 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various organic halides. This reaction is a powerful tool for the synthesis of 3-arylfurans, which are important structural motifs in many pharmaceuticals and biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. While palladium has traditionally been the catalyst of choice, the use of more earth-abundant and cost-effective nickel catalysts has gained significant traction. Nickel catalysts offer unique reactivity and can effectively couple a broad range of substrates, including those that are challenging for palladium-based systems. The coupling of this compound with aryl, heteroaryl, or vinyl halides provides a direct route to substituted furans, which are key components in numerous drug candidates and functional materials.
Reaction Parameters and Optimization
The success of the nickel-catalyzed coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize key quantitative data from studies on analogous nickel-catalyzed furan couplings, providing a strong basis for reaction optimization.
Table 1: Comparison of Nickel Catalysts and Ligands
| Catalyst Precursor | Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | - | 5-Bromopyrimidine | 3-Furanylboronic acid | 97 | |
| Ni(cod)₂ | PCy₃ | 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | 98 | |
| Ni(cod)₂ | P(OPh)₃ | 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | <10 | |
| NiCl₂(dppf) | - | 3-Chloropyridine | Phenylboronic acid | High |
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound are a common challenge. The following sections address specific issues, their potential causes, and actionable solutions.
FAQ 1: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors, particularly when working with heteroaryl boronic esters like furan derivatives. The primary culprits are often related to the stability of the boronic ester, the efficiency of the catalytic cycle, and the reaction conditions.
Potential Causes and Solutions:
-
Protodeboronation: Furan boronic acids and their esters are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of aqueous bases.[1][2]
-
Solution: Minimize reaction time, use anhydrous conditions if possible, or employ a less nucleophilic base. Using the pinacol ester form, as you are, is already a good step toward enhancing stability compared to the boronic acid.[3]
-
-
Catalyst Deactivation: The oxygen atom in the furan ring can coordinate with the palladium catalyst, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can shield the palladium center and promote the desired catalytic cycle.[4]
-
-
Inefficient Transmetalation: The transfer of the furan group from boron to palladium can be sluggish.
-
Solution: The choice of base is critical. A base is required to activate the boronic ester to a more nucleophilic "ate" complex for efficient transmetalation.[5] Screening different bases is often necessary.
-
-
Oxygen Sensitivity: Suzuki reactions are sensitive to oxygen, which can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic ester.[1]
-
Solution: Ensure all solvents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]
-
FAQ 2: I am observing significant amounts of homocoupling of my furan boronic ester. How can I prevent this?
Homocoupling is a common side reaction where two molecules of the boronic ester couple to form a bi-furan byproduct.
Potential Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen can promote homocoupling.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.[1]
-
-
Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may preferentially react with the boronic ester.
-
Solution: Ensure a highly active Pd(0) source is present. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient under the reaction conditions.
-
FAQ 3: My starting materials are not fully consumed, even after extended reaction times. What should I try?
Incomplete conversion suggests a problem with the catalyst activity or reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Catalyst System: The chosen palladium catalyst and ligand may not be active enough for this specific transformation.
-
Solution: Switch to a more active catalyst system. Pre-formed palladium precatalysts, especially those with bulky, electron-rich ligands, are often more effective than generating the catalyst in situ.[7]
-
-
Incorrect Base or Solvent: The base and solvent system may not be optimal for both substrate solubility and catalyst performance.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature, but be mindful that excessively high temperatures can lead to catalyst decomposition and increased side reactions.[6]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize various conditions reported for Suzuki couplings of furan derivatives, which can serve as a starting point for optimization.
Table 1: Palladium Catalysts and Ligands for Furan Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-5 | Good for many heteroaryl couplings.[10] |
| Pd₂(dba)₃ | XPhos | 1-3 | Highly active for challenging substrates.[2] |
| Pd(PPh₃)₄ | - | 2-5 | A classic catalyst, but may be less effective for furan derivatives.[11] |
| PdCl₂(dppf) | - | 1-3 | Often used for a broad range of couplings.[12] |
Table 2: Common Bases and Solvents for Furan Couplings
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/Water | 80-100 | A standard and widely used system.[11] |
| K₃PO₄ | Toluene or THF | 80-110 | Often effective for heteroaryl couplings.[9] |
| Cs₂CO₃ | Dioxane/Water | 80-100 | A stronger inorganic base that can be beneficial.[12] |
| NaOH | THF/Water | 60-80 | Can be effective but may increase protodeboronation risk.[13] |
Experimental Protocols
Below are representative experimental protocols adapted from literature for the Suzuki coupling of furan derivatives. Note: These are general procedures and should be optimized for your specific substrates.
Protocol 1: General Procedure with an Aqueous Base
This protocol is a common starting point for Suzuki-Miyaura couplings.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (or the precatalyst) to the reaction mixture.
-
Degassing: Sparge the resulting mixture with the inert gas for an additional 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions with a Soluble Base
This protocol can be advantageous for minimizing protodeboronation.
-
Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), finely powdered anhydrous base (e.g., K₃PO₄, 3.0 equiv), and the palladium precatalyst.
-
Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., toluene or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring and Work-up: Follow steps 7-9 from Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. BJOC - Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [beilstein-journals.org]
Technical Support Center: Protodeboronation of Furan-3-yl Boronic Acid Pinacol Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the protodeboronation of furan-3-yl boronic acid pinacol ester. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly lower the yield of desired products in cross-coupling reactions.[1][2][3] This guide offers troubleshooting strategies and frequently asked questions to help mitigate this issue.
Troubleshooting Guide
This section addresses common problems observed during reactions involving furan-3-yl boronic acid pinacol ester and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product with significant formation of furan. | The rate of protodeboronation is faster than the rate of the desired cross-coupling reaction. | - Optimize the base: Switch to a weaker, non-aqueous base such as Cs₂CO₃ or KF.[1] Strong bases and high pH can accelerate protodeboronation.[3][4] - Lower the reaction temperature: Reducing the temperature can slow the rate of protodeboronation.[1][3] - Ensure anhydrous conditions: The presence of water can facilitate protodeboronation.[1] Use dry solvents and reagents. |
| Inconsistent reaction yields. | - Variable moisture content: Inconsistent levels of water in the reaction. - Formation of boroxine: The corresponding boronic acid (from hydrolysis) can form a cyclic trimer, affecting stoichiometry.[5] | - Standardize anhydrous techniques: Dry solvents over molecular sieves and handle reagents under an inert atmosphere. - Use a fresh bottle of the boronic ester: Boronic esters can degrade upon prolonged storage, especially if exposed to moisture.[5][6] |
| Reaction fails to go to completion. | - Decomposition of the boronic ester: The furan-3-yl boronic acid pinacol ester may be degrading over the course of the reaction. - Catalyst deactivation: The catalyst may be losing activity. | - Use a "slow-release" strategy: Employing a more stable boronic acid surrogate like an MIDA boronate or a trifluoroborate salt can maintain a low concentration of the active boronic acid, minimizing decomposition.[1][2] - Optimize catalyst and ligand: Screen different catalyst systems that may promote the desired reaction more efficiently.[3] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with furan-3-yl boronic acid pinacol ester?
A1: Protodeboronation is an undesirable side reaction where the C-B bond of the boronic ester is cleaved and replaced with a C-H bond, resulting in the formation of furan.[1][2] This consumes the starting material, reduces the yield of the desired product, and complicates the purification process.[1] Heteroaryl boronic acids, including furan derivatives, are particularly susceptible to this reaction, especially under the basic conditions often required for cross-coupling reactions.[3][7]
Q2: What are the primary factors that promote the protodeboronation of furan-3-yl boronic acid pinacol ester?
A2: Several factors can accelerate protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10).[3][7] Base catalysis proceeds through the formation of a more reactive boronate anion.[3][4]
-
Presence of Water: Water acts as a proton source, facilitating the cleavage of the carbon-boron bond.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1][3]
-
Catalyst System: Certain palladium-phosphine catalysts, especially those with bulky ligands, can inadvertently promote this side reaction.[3]
Q3: Are pinacol esters always more stable to protodeboronation than the corresponding boronic acids?
A3: While it is a common assumption that esterification of a boronic acid to its pinacol ester increases stability, this is not always the case.[4][8][9] The pinacol ester can undergo hydrolysis under basic aqueous conditions to form the corresponding boronic acid, which is often more susceptible to protodeboronation.[4][8] Therefore, the stability of the pinacol ester is highly dependent on the reaction conditions.[4]
Q4: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?
A4: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce the rate of protodeboronation by limiting the availability of a proton source.[1]
-
Careful Selection of Base: Weaker or non-aqueous bases are often preferred. Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) are frequently good choices.[1]
-
Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, doing so can help to minimize the undesired side reaction.[1][3]
-
Use a More Stable Boronic Acid Surrogate: Derivatives such as MIDA boronates or potassium trifluoroborates can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][2]
Experimental Protocols
General Protocol to Minimize Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for minimizing the protodeboronation of furan-3-yl boronic acid pinacol ester in a typical Suzuki-Miyaura cross-coupling reaction.
-
Preparation of Reagents and Glassware:
-
Oven-dry all glassware overnight and allow to cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Ensure all solid reagents are dry and handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), furan-3-yl boronic acid pinacol ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required).
-
Add the chosen anhydrous base (e.g., Cs₂CO₃, 2-3 equiv.).
-
Add the degassed, anhydrous solvent (e.g., toluene, dioxane, or 2-MeTHF). It is crucial to degas the solvent to remove dissolved oxygen which can affect the catalyst.[2]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Mechanism of Protodeboronation of Furan-3-yl Boronic Acid Pinacol Ester.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Decision Tree for Protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Hydrolysis of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organoboron compound featuring a furan ring attached to a pinacol boronic ester. It is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] This allows for the introduction of the furan-3-yl moiety into a wide range of organic molecules, which is of significant interest in medicinal chemistry and materials science.
Q2: What are the main degradation pathways for this compound during a reaction?
The primary degradation pathways for this compound during a reaction are hydrolysis and protodeboronation.[3][4][5]
-
Hydrolysis: In the presence of water, the pinacol ester can be cleaved to form furan-3-ylboronic acid and pinacol. This hydrolysis can be catalyzed by both acidic and basic conditions.[5]
-
Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved by a proton source (such as water or alcohol), replacing the boronic ester group with a hydrogen atom to yield furan. This is a common cause of reduced yield in cross-coupling reactions.[4][5]
Q3: How stable is this compound compared to its corresponding boronic acid?
Pinacol esters, such as this compound, are generally more stable and easier to handle than their corresponding boronic acids.[1][4] Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines. The pinacol ester protects the boron atom, making the compound less susceptible to degradation and giving it a longer shelf life.[4] However, under reaction conditions, particularly with heat and base, the ester can still undergo hydrolysis.
Q4: Are furan-containing boronic esters particularly unstable?
Heteroaryl boronic acids and their esters, especially those containing electron-rich rings like furan, can be more susceptible to protodeboronation compared to many aryl boronic esters.[6][7] The position of the boronic ester on the furan ring also influences its stability.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Cross-Coupling Product and Presence of Furan byproduct
This is a classic sign of significant protodeboronation of the this compound starting material.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Reaction Temperature is Too High | Higher temperatures accelerate the rate of protodeboronation. | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting with room temperature or slightly elevated temperatures (e.g., 40-60 °C) before resorting to higher temperatures. |
| Base is Too Strong or Concentration is Too High | Strong bases can significantly promote the hydrolysis of the boronic ester to the more reactive boronic acid, which can then more readily undergo protodeboronation. | Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu). Use the minimum effective amount of base. |
| Prolonged Reaction Time | The longer the boronic ester is exposed to the reaction conditions, the greater the extent of degradation. | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed or the product formation plateaus. |
| Presence of Excess Water | Water is a key reactant in both hydrolysis and protodeboronation. | Use anhydrous solvents and ensure all glassware is thoroughly dried. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts should be avoided. |
Issue 2: Incomplete Conversion of Starting Materials
If you observe unreacted this compound along with your starting halide, the issue might be related to the catalytic cycle or the stability of the boronic ester.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Deactivation | The furan ring or other species in the reaction mixture could be coordinating to the palladium catalyst and deactivating it. | Consider using a more robust catalyst system. Buchwald or Fu's ligands and precatalysts are often effective for challenging cross-coupling reactions. |
| Insufficient Base | While a strong base can be detrimental, an insufficient amount of a weaker base may not be enough to facilitate the catalytic cycle effectively. | Ensure you are using a sufficient molar excess of your chosen mild base (e.g., 2-3 equivalents). |
| Slow Hydrolysis to the Active Species | The pinacol ester may be hydrolyzing too slowly under the reaction conditions to generate the active boronic acid species required for transmetalation. | A small, controlled amount of water in the solvent system (e.g., 9:1 dioxane:water) can facilitate the necessary in-situ hydrolysis. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe. If using a mixed solvent system with water, add the degassed water at this stage.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with Furan Boronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan boronic esters in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with furan boronic esters, offering potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be deactivated or not in the active Pd(0) state. | - Use a fresh batch of catalyst or a more robust, air-stable precatalyst. - Ensure proper degassing of solvents and reaction setup to avoid catalyst oxidation. |
| 2. Inefficient Transmetalation: The transfer of the furan group from boron to palladium is slow. | - Switch to a more reactive boronic acid from the corresponding ester if stability allows. - Optimize the base; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can facilitate this step. | |
| 3. Protodeboronation: The furan boronic ester is being converted to furan.[1] | - See the "Significant Protodeboronation" section below. | |
| Significant Protodeboronation | 1. Presence of Protic Sources: Water or alcohol in the reaction mixture can act as a proton source.[1] | - Use anhydrous solvents and reagents. - If a co-solvent is necessary, minimize the amount of water. |
| 2. Strong Base: Highly basic conditions can accelerate protodeboronation.[1] | - Use a milder base such as K₂CO₃ or KF. | |
| 3. High Temperature: Elevated temperatures can favor the protodeboronation pathway. | - Run the reaction at the lowest effective temperature. - Consider a more active catalyst system to allow for lower reaction temperatures. | |
| 4. Unstable Boronic Ester: The furan boronic ester itself is prone to decomposition under the reaction conditions. | - Convert the furan boronic acid to a more stable ester, such as an N-methyliminodiacetic acid (MIDA) boronate, which allows for slow release of the boronic acid.[2][3] | |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic esters. | - Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (Argon or Nitrogen). |
| 2. Inefficient Cross-Coupling: If the desired reaction is slow, homocoupling can become a more prominent side reaction. | - Optimize the catalyst and ligand system to accelerate the cross-coupling rate. - Adjust the stoichiometry to use a slight excess of the furan boronic ester. | |
| Reaction is Sluggish or Incomplete | 1. Poor Catalyst Performance: The chosen catalyst system may not be optimal for furan boronic esters. | - Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[4] |
| 2. Suboptimal Solvent: The solvent may not be suitable for the reaction. | - Screen alternative solvents. Aprotic solvents like dioxane, THF, or toluene are commonly used. For some substrates, aqueous solvent mixtures can be beneficial.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using furan boronic esters in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of furan.[1] Homocoupling is the palladium-catalyzed dimerization of the furan boronic ester to form a bifuran species.
Q2: How can I improve the stability of my furan boronic ester?
A2: Furan boronic acids and their esters can be unstable.[4] Converting them to more robust derivatives can significantly improve their shelf-life and performance in cross-coupling reactions. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy, where the active boronic acid is generated in situ during the reaction.[2][3]
Q3: What is the role of the base in the reaction, and how do I choose the right one?
A3: The base plays a crucial role in activating the boronic ester for transmetalation. The choice of base can significantly impact the reaction outcome. Strong bases can accelerate the desired reaction but may also promote side reactions like protodeboronation.[1] It is often a matter of optimization, but inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used and have been shown to be effective.[6][7][8]
Q4: Does the choice of palladium catalyst and ligand matter for furan boronic esters?
A4: Absolutely. The catalyst and ligand system is critical for an efficient reaction. For challenging substrates like some furan boronic esters, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results compared to traditional catalysts like Pd(PPh₃)₄.[4]
Q5: When should I use a boronic acid versus a boronic ester?
A5: Boronic acids are generally more reactive than their corresponding esters.[9] However, they are also more prone to side reactions like protodeboronation and decomposition. Boronic esters, particularly pinacol and MIDA esters, offer greater stability.[2][3] The choice involves a trade-off between reactivity and stability, and the optimal reagent depends on the specific substrates and reaction conditions.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions involving furan and related heteroaryl boronic acids/esters.
Table 1: Comparison of Catalysts for the Coupling of 2-Chloro-4,6-dimethoxypyrimidine with Furan Boronic Acids [6]
| Catalyst | Coupling with Benzo[b]furan-2-boronic Acid (Yield %) | Coupling with 3-Furanboronic Acid (Yield %) |
| Pd(OAc)₂ / SPhos | 95 | 85 |
| Pd(OAc)₂ / XPhos | 92 | 88 |
| Pd(dppf)Cl₂ | 75 | 65 |
| Pd(PPh₃)₄ | 60 | 50 |
Table 2: Effect of Different Bases on the Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid [6]
| Base | Yield (%) |
| K₂CO₃ | 91 |
| NEt₃ | 28 |
| NaF | 40 |
| NaHCO₃ | 53 |
| NaOH | 78 |
| Cs₂CO₃ | 63 |
Table 3: Comparison of MIDA and Pinacol Boronate Esters in Suzuki-Miyaura Polymerization of a Thienyl Monomer (Analogous to Furan Systems) [2]
| Boronate Ester Type | Polymer Molecular Weight (Mw, kDa) | Polymer Yield (%) |
| MIDA Boronate | 42.7 | 94 |
| Pinacol Boronate | 9.9 | 25 |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of a Furan Boronic Ester
This protocol is a general guideline for the Suzuki-Miyaura coupling of a furan boronic ester with an aryl halide, optimized to minimize common side reactions.
Materials:
-
Furan-2-boronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Water (degassed)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, furan-2-boronic acid pinacol ester, K₃PO₄, and Pd(dppf)Cl₂.
-
Solvent Addition: Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Furan Boronic Ester Cross-Coupling
Caption: A step-by-step workflow for troubleshooting low-yield furan boronic ester cross-coupling reactions.
Diagram 2: Mechanism of Protodeboronation of a Furan Boronic Ester
Caption: The base-mediated protodeboronation of a furan boronic ester leading to the formation of furan.
Diagram 3: Mechanism of Homocoupling of a Furan Boronic Ester
Caption: A simplified catalytic cycle showing the side pathway for homocoupling of furan boronic esters.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ligand Choice for Furan-3-yl Suzuki Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving furan-3-yl boronic acids and their derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for improving reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My furan-3-yl Suzuki coupling has a very low or no yield. What are the first things I should check?
A1: When a furan-3-yl Suzuki coupling fails, a systematic check of key parameters is essential.
-
Catalyst Activity & Inert Atmosphere: Ensure your palladium source and ligand are active and not degraded. The active Pd(0) species is sensitive to oxygen, which can cause catalyst decomposition and promote unwanted side reactions like boronic acid homocoupling.[1] Confirm that your solvents were properly degassed and that the reaction was maintained under a robust inert atmosphere (Argon or Nitrogen) from start to finish.[1]
-
Reagent Stability: Furan-3-yl boronic acid is known to be susceptible to protodeboronation (replacement of the C-B bond with a C-H bond), especially under basic aqueous conditions at elevated temperatures.[2][3][4] Verify the purity and stability of your boronic acid.
-
Ligand Choice: The ligand is critical. For heteroaromatic systems like furan, bulky and electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) are often required to promote the key steps of the catalytic cycle, particularly with challenging substrates like aryl chlorides.[5][6][7]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial.[8][9][10] The base must be sufficient to facilitate transmetalation without degrading the sensitive furan ring or boronic acid.[1] Ensure vigorous stirring for biphasic reactions to enable efficient mixing.[1]
Q2: I'm observing significant protodeboronation of my furan-3-yl boronic acid. How can I minimize this?
A2: Protodeboronation is a major challenge with electron-rich heteroaryl boronic acids like furan-3-yl boronic acid.[2][3] Here are several strategies to mitigate it:
-
Use Milder Conditions: Lowering the reaction temperature and shortening the reaction time can be effective. This requires a highly active catalyst system that functions efficiently under these milder conditions.
-
Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to a well-dried, anhydrous solvent system can significantly reduce protodeboronation.[1]
-
Select a Milder Base: Strong bases, especially in aqueous media, accelerate protodeboronation.[3] Consider using weaker inorganic bases like K₂CO₃ or KF instead of strong hydroxides or phosphates.[1]
-
Use a "Slow-Release" Boron Source: Instead of the boronic acid, use a more stable derivative like a potassium trifluoroborate salt (R-BF₃K) or an MIDA boronate ester.[3] These reagents slowly release the active boronic acid into the reaction, keeping its standing concentration low and minimizing decomposition.[3]
-
Increase Catalyst Speed: A highly active precatalyst that rapidly generates the active Pd(0) species can initiate the productive coupling cycle faster than the boronic acid can decompose.[11] Buchwald's G3/G4 precatalysts are designed for this purpose.
Q3: How do I choose between different phosphine ligands like SPhos, XPhos, or others for my furan-3-yl coupling?
A3: The choice depends on the electronic and steric properties of your coupling partner (the aryl/heteroaryl halide).
-
For Aryl Chlorides or Sterically Hindered Partners: Use bulky, electron-rich biaryl phosphine ligands. XPhos is often a top choice for coupling with unactivated or hindered aryl chlorides due to its steric bulk, which facilitates the crucial oxidative addition step.[5][6][12]
-
For General Reactivity with Heteroaryl Halides: SPhos is a highly universal and exceptionally active ligand for Suzuki-Miyaura reactions involving heteroaryl halides and boronic acids, often allowing for lower catalyst loadings or room temperature reactions.[6][7]
-
When Dealing with Steric Hindrance on Both Partners: Extremely bulky ligands may be necessary. Arsa-Buchwald ligands (arsenic analogs) have been shown to be effective for sterically hindered substrates by facilitating the transmetalation step.[13]
-
Screening is Key: If initial attempts fail, screening a small panel of ligands is the most effective approach. There is no single "best" ligand for all possible substrate combinations.[14][15]
Q4: Should I use a traditional Pd source like Pd(OAc)₂/Pd₂(dba)₃ with a separate ligand, or a modern precatalyst?
A4: While traditional Pd(0) or Pd(II) sources mixed with a ligand are effective, modern palladacycle precatalysts (e.g., SPhos-Pd-G3/G4) offer significant advantages. They provide a well-defined 1:1 or 2:1 ligand-to-palladium ratio, exhibit greater air stability, and are designed for rapid, clean generation of the active monoligated Pd(0) species in solution, which can lead to faster reactions and lower catalyst loadings.[1][11]
Ligand Performance Data for Furan-3-yl Suzuki Coupling
The following table summarizes data from various sources to provide a comparison of different ligand systems for Suzuki couplings involving furan-3-yl boron reagents. Note that direct comparison can be challenging as reaction conditions (halide partner, base, solvent, temperature) vary between studies.
| Ligand | Pd Source | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ | 2,5-dibromothiophene | K₃PO₄ | Dioxane | 100 | 51 (dicupling) | 2% Pd | [15] |
| JohnPhos | Pd₂(dba)₃ | 2,5-dibromothiophene | K₃PO₄ | Dioxane | 100 | <25 | 2% Pd | [15] |
| PCy₃ | NiCl₂(PCy₃)₂ | 5-bromopyrimidine | K₃PO₄ | t-Amyl Alcohol | 100 | 83 | 0.5% Ni | [16] |
| RuPhos | Pd(OAc)₂ | 4-bromobenzonitrile | K₃PO₄ | Dioxane/H₂O | 80 | 95 (furan-2-yl) | 0.5% Pd | [2] |
| SPhos | Pd₂(dba)₃ | 3-chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 56 | 2% Pd | [17] |
| XPhos | XPhos-Pd-G2 | 4-chloroanisole | K₃PO₄ | THF/H₂O | RT | 95 (furan-2-yl) | 2% Pd | [11] |
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key decision-making processes and experimental workflows for furan-3-yl Suzuki coupling.
Caption: Ligand selection decision tree for furan-3-yl Suzuki coupling.
Caption: General experimental workflow for furan-3-yl Suzuki coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Key Experimental Protocols
Below is a representative protocol for a furan-3-yl Suzuki coupling reaction using a modern catalyst system.
Protocol: Coupling of an Aryl Chloride with Furan-3-ylboronic Acid using SPhos-Pd-G3
Materials:
-
Aryl Chloride (1.0 equiv)
-
Furan-3-ylboronic Acid (1.5 equiv)
-
SPhos-Pd-G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), furan-3-ylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inerting: Seal the vessel with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the SPhos-Pd-G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 10:1 dioxane:water) and a final concentration of ~0.1 M with respect to the aryl chloride.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Furan-3-yl Boronic Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving furan-3-yl boronic ester, with a specific focus on the impact of water.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
Q1: My reaction shows very low or no yield of the desired coupled product. What are the potential causes and how can I fix it?
A1: Low or non-existent yield is a common issue that can stem from several factors related to the presence or absence of water.
-
Possible Cause 1: Inefficient Hydrolysis of the Boronic Ester. Furan-3-yl boronic esters often need to hydrolyze to the more reactive furan-3-yl boronic acid for efficient transmetalation. This hydrolysis is facilitated by water and a base.
-
Solution: Ensure a controlled amount of water is present in your reaction. While anhydrous conditions are possible, they often require specific bases (e.g., potassium trimethylsilanolate) and may be slower.[1] For many standard protocols, adding water is beneficial. A common starting point is a 10:1 to 4:1 ratio of organic solvent to water.[2]
-
-
Possible Cause 2: Protodeboronation. Furan rings, especially when coupled with boronic acids/esters, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic ester with a hydrogen atom. This is exacerbated by excess water or prolonged heating.[3][4]
-
Solution: Carefully optimize the amount of water. If protodeboronation is suspected, try reducing the water content or using milder reaction conditions (e.g., lower temperature, shorter reaction time). Using a milder base like potassium phosphate instead of stronger bases may also help.[5]
-
-
Possible Cause 3: Catalyst Inactivation. The palladium catalyst can be sensitive. The presence of excess water can sometimes lead to the formation of inactive palladium hydroxides or oxides.[2]
-
Solution: Ensure your reagents and solvents are properly degassed to remove oxygen, which can contribute to catalyst degradation. If you are using a solvent system with water, ensure it is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[6]
-
-
Possible Cause 4: Poor Base Solubility/Activity. Many inorganic bases used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄) have low solubility in purely organic solvents. Water acts as a co-solvent to increase their solubility and effectiveness.[2][7]
-
Solution: Add a small amount of water to your reaction mixture to help solubilize the base. For bases like K₃PO₄, grinding them into a very fine powder before use can also improve reproducibility, even in systems with minimal water.[5]
-
Q2: I am observing a significant amount of homocoupling byproduct from my furan-3-yl boronic ester. Why is this happening?
A2: Homocoupling of the boronic ester (furan-furan) is a known side reaction.
-
Primary Cause: Presence of Oxygen. This side reaction is often catalyzed by palladium in the presence of adventitious oxygen. Oxygen can react with the Pd(0) catalyst to form a palladium(II) peroxo complex, which then consumes two molecules of the boronic ester to generate the homocoupled product.[4]
-
Solution: Rigorous degassing of all solvents, reagents, and the reaction vessel is critical. Use techniques like freeze-pump-thaw cycles (for solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[6] Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Q3: My reaction is not reproducible. Sometimes it works well, and other times it fails completely under what I believe are the same conditions. What could be the cause?
A3: Lack of reproducibility often points to subtle, uncontrolled variables.
-
Primary Cause: Inconsistent Water Content. Adventitious (trace) water in solvents or reagents can lead to variability. A reaction that works with a "wet" solvent might fail when a new, anhydrous batch is used, and vice-versa.[5]
-
Solution: To ensure reproducibility, either run the reaction under strictly anhydrous conditions or, more practically, use anhydrous solvents and add a specific, measured amount of degassed water. This makes water a controlled reagent rather than an unknown variable. For example, a defined solvent system like THF:H₂O (10:1) will give more consistent results than using THF from a bottle with unknown water content.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing a failed Suzuki reaction.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of water in a Suzuki reaction involving a boronic ester?
A1: Water can play several beneficial roles:
-
Hydrolysis: It promotes the hydrolysis of the boronic ester to the corresponding boronic acid. While some esters can transmetalate directly, the corresponding boronic acid is often more reactive.[7][8]
-
Base Solubility: It increases the solubility of inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ in the organic reaction medium, which is often crucial for the reaction to proceed.[2]
-
Mechanism Influence: Water enables the "oxo-palladium" pathway, where a Pd-OH species is formed. This intermediate is highly reactive towards the boronic acid in the transmetalation step.[4]
Q2: Is water absolutely required? Can I run the reaction under anhydrous conditions?
A2: Water is not always required. Anhydrous Suzuki-Miyaura couplings are possible and can be advantageous to prevent side reactions like protodeboronation.[1] However, these conditions often necessitate the use of alternative, organic-soluble bases like potassium trimethylsilanolate (TMSOK) to activate the boronic ester. For standard conditions with inorganic bases, a small amount of water is typically necessary or at least beneficial.[1][3]
Q3: How much water is too much?
A3: The optimal amount of water is substrate-dependent and requires optimization. While water can be beneficial, excessive amounts can be detrimental, leading to:
-
Increased Protodeboronation: Especially with sensitive substrates like furan boronic esters.[3]
-
Hydrolysis of Other Functional Groups: If your substrates contain sensitive groups like esters, excess water and base can cause unwanted hydrolysis.[9]
-
Catalyst Decomposition: High concentrations of water can sometimes promote the formation of inactive palladium species.[2] A good starting point for optimization is often a solvent ratio of 10:1 or 4:1 organic solvent to water.[2]
Q4: Do I need to use a boronic ester? Can I use furan-3-yl boronic acid directly?
A4: You can use furan-3-yl boronic acid directly. Boronic acids are generally more reactive than their ester counterparts.[7] However, furan boronic acids can be less stable for long-term storage and are more prone to dehydration to form cyclic boroxine trimers. Boronic esters (especially pinacol esters) are often preferred because they are more stable, crystalline, and easier to handle and purify, even if they sometimes react more slowly.[4][10] The ester effectively serves as a stable precursor that generates the reactive boronic acid in situ under the aqueous reaction conditions.
Data & Protocols
Data Presentation
While specific data for furan-3-yl boronic ester is dispersed across literature, the following table illustrates the general effect of water on Suzuki coupling yields, as synthesized from multiple studies. This demonstrates the importance of optimizing water content.
| Entry | Substrate A | Substrate B | Solvent System (v/v) | Base | Yield (%) | Notes |
| 1 | Aryl Bromide | Phenylboronic Acid | Toluene (Anhydrous) | K₃PO₄ | < 5% | Base is poorly soluble, minimal reaction. |
| 2 | Aryl Bromide | Phenylboronic Acid | Toluene / H₂O (10:1) | K₃PO₄ | 75% | Water addition improves base solubility and reaction rate.[2] |
| 3 | Aryl Bromide | Phenylboronic Acid | Toluene / H₂O (1:1) | K₃PO₄ | 55% | Excess water leads to competing side reactions (e.g., protodeboronation). |
| 4 | 2-Bromopyridine | Thiophene-2-boronic acid pinacol ester | Dioxane (Anhydrous) | Na₃PO₄ | ~40% | Reaction is sluggish without water.[7] |
| 5 | 2-Bromopyridine | Thiophene-2-boronic acid pinacol ester | Dioxane / H₂O (4:1) | Na₃PO₄ | > 90% | Optimal water content significantly boosts yield by hydrolyzing the ester and activating the base.[7] |
General Experimental Protocol
This protocol provides a representative methodology for the Suzuki-Miyaura coupling of an aryl halide with furan-3-yl boronic ester.
Reagents & Equipment:
-
Furan-3-yl boronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water, 4:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or N₂)
Procedure:
-
Preparation: To a dry round-bottom flask, add the aryl halide (1.0 equiv), furan-3-yl boronic ester (1.2 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Equip the flask with a condenser and a magnetic stir bar. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare the solvent mixture (e.g., 4:1 Dioxane:Water). Degas the solvent mixture thoroughly by sparging with argon for 30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualization of the Suzuki Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the role of the base and water.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homocoupling of Furan-3-yl Boronic Acid Pinacol Ester
Welcome to the technical support center for the homocoupling of furan-3-yl boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 3,3'-bifuran and related symmetrical biaryls via Suzuki-Miyaura homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it occurring with my furan-3-yl boronic acid pinacol ester?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the organoboron reagent (in this case, furan-3-yl boronic acid pinacol ester) react with each other to form a symmetrical biaryl (3,3'-bifuran). This reaction is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture. While often considered a byproduct, it can be optimized to be the main synthetic route.
Q2: I am observing low yields of my desired homocoupled product, 3,3'-bifuran. What are the primary factors to investigate?
A2: Low yields in homocoupling reactions can stem from several factors. Key areas to troubleshoot include the activity of the palladium catalyst, the choice of base and solvent, the reaction temperature, and the presence of atmospheric oxygen. Inefficient catalyst activation or competing side reactions like protodeboronation can also significantly reduce your yield.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic ester with a hydrogen atom.[1] For furan-3-yl boronic acid pinacol ester, this would result in the formation of furan. This is a common issue with electron-rich heteroaryl boronic acids.[1] To minimize this, ensure you are using a suitable base and anhydrous conditions if necessary. The pinacol ester is generally more stable than the corresponding boronic acid, which helps to mitigate this issue.
Q4: Can I use a palladium(0) or palladium(II) catalyst for this reaction?
A4: Both Pd(0) and Pd(II) catalysts can be used. However, Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)) are often employed to intentionally promote homocoupling, as the initial reduction to the active Pd(0) species can consume the boronic ester, leading to the formation of the homocoupled product. If you are trying to avoid homocoupling in a cross-coupling reaction, using a Pd(0) source like Pd(PPh₃)₄ and ensuring anaerobic conditions is recommended.
Q5: How does the choice of base affect the homocoupling reaction?
A5: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic ester. The choice of base can influence the reaction rate and the prevalence of side reactions. For heteroaryl boronic esters, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate and solvent dependent and may require screening.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a different precatalyst. Consider a brief pre-activation step by heating the catalyst, ligand, and base in the solvent before adding the boronic ester. | Palladium catalysts, especially if old or improperly stored, can lose activity. |
| Inappropriate Base | Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous if required. | The strength and solubility of the base are critical for the transmetalation step. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | The activation energy for the catalytic cycle may not be met at lower temperatures. |
| Poor Solvent Choice | Try a different solvent system. Common choices include dioxane, THF, toluene, or DMF, often with a small amount of water. | Solvent polarity and solubility of reagents can significantly impact reaction rates. |
Issue 2: Predominance of Protodeboronation (Formation of Furan)
| Potential Cause | Troubleshooting Step | Rationale |
| Excess Water in Reaction | Use anhydrous solvents and dry glassware. If using an aqueous base, minimize the amount of water. | Water, in the presence of a base, is a proton source that can lead to protodeboronation. |
| Incompatible Base | Switch to a non-hydroxide base, such as K₃PO₄ or KF. | Some bases can accelerate the cleavage of the C-B bond. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times. | Furan-3-yl boronic acid pinacol ester can be thermally labile, and prolonged heating increases the likelihood of decomposition. |
Issue 3: Formation of Complex Mixture of Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | If trying to achieve selective cross-coupling, thoroughly degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). | Oxygen can lead to oxidative side reactions and promote homocoupling. |
| High Catalyst Loading | Reduce the catalyst loading to the recommended level (typically 1-5 mol%). | High catalyst concentrations can sometimes lead to undesired side reactions. |
| Ligand Decomposition or Inappropriateness | Use a more robust phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) if using a custom catalyst system. | The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reaction pathway. |
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield of cross-coupled versus homocoupled products for heteroaryl boronic acid pinacol esters, which can be extrapolated to the furan-3-yl system.
| Heteroaryl Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | Air | 75 | Not reported (minor) |
| 3-Pyridylboronic acid pinacol ester | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 95 | N₂ | 85 | Not reported (minor) |
| General Aryl Boronic Ester | Pd(OAc)₂ (2) | None | MeOH | RT | Air | N/A | up to 95% |
| 2,6-Dichloropyridine + Heptyl boronic ester | Pd₂(dba)₃/FcPPh₂ (1) | K₃PO₄ | Dioxane/H₂O | 100 | N₂ | 74 (mono-alkylation) | Not reported |
This table is a compilation of data from analogous systems to illustrate trends. Actual yields for furan-3-yl boronic acid pinacol ester will vary.
Experimental Protocols
Protocol 1: Optimized Homocoupling of Furan-3-yl Boronic Acid Pinacol Ester
This protocol is designed to favor the formation of 3,3'-bifuran.
-
Reagents and Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furan-3-yl boronic acid pinacol ester (1.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv).
-
Add a suitable solvent such as methanol or a mixture of isopropanol and water.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature, open to the atmosphere. Aerobic conditions are often beneficial for oxidative homocoupling.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3,3'-bifuran.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in the homocoupling of furan-3-yl boronic acid pinacol ester.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura homocoupling of furan-3-yl boronic acid pinacol ester.
References
Technical Support Center: 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in their experiments, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling?
A1: The primary challenges stem from the electron-rich nature of the furan ring and the stability of the boronic ester itself. Key issues include:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under basic aqueous conditions.[1][2] Furan boronic acids and esters are susceptible to this process, which consumes the starting material and reduces the yield of the desired product.
-
Lower Reactivity: Compared to many aryl boronic acids, heteroaryl boronic esters like this compound can exhibit lower reactivity. This may be due to factors such as the steric hindrance of the pinacol group, which can slow down the crucial transmetalation step in the catalytic cycle.[1]
-
Catalyst Inhibition/Decomposition: The furan moiety, particularly its heteroatom, can sometimes coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition, although this is less common than with sulfur-containing heterocycles.
-
Competing Side Reactions: The furan ring itself can be reactive under certain conditions, although for Suzuki-Miyaura coupling, protodeboronation is the most frequently encountered side reaction.
Q2: Why use the pinacol ester instead of the corresponding boronic acid?
A2: The pinacol ester of 3-furylboronic acid is generally preferred over the free boronic acid for several reasons:
-
Enhanced Stability: Pinacol esters are significantly more stable to storage and handling than their corresponding boronic acids.[3] Boronic acids are prone to dehydration to form cyclic boroxines, which can affect reactivity and stoichiometry.
-
Reduced Protodeboronation: While not immune, pinacol esters can be less susceptible to protodeboronation compared to the free boronic acids under certain conditions, especially in anhydrous reaction setups.[1]
-
Improved Solubility: They often exhibit better solubility in organic solvents commonly used for cross-coupling reactions.
Q3: Is this compound more or less reactive than its 2-furan counterpart?
A3: In the context of electrophilic aromatic substitution, the C2 position of furan is generally more reactive than the C3 position due to better stabilization of the cationic intermediate. While Suzuki-Miyaura coupling does not proceed via this mechanism, the electronic differences can still influence reactivity. Boronic acids and esters at the 2-position of five-membered heterocycles are often more prone to rapid protodeboronation under basic conditions.[4] Therefore, while the 3-furyl isomer might be slightly less reactive in the desired coupling, it can also be more stable towards this key decomposition pathway, offering a wider window for optimization.
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted synthesis can be highly effective for improving the reactivity of this compound. The rapid heating can significantly shorten reaction times and often leads to higher yields by outcompeting slow decomposition pathways like protodeboronation.[5][6]
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing low or no yield of your desired coupled product, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Reagent Quality and Reaction Setup:
-
Purity: Ensure the purity of your this compound and the coupling partner (aryl/heteroaryl halide). Impurities can inhibit the catalyst.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas like nitrogen or argon.
-
Solvent Degassing: Solvents must be properly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.
-
-
Optimize the Catalytic System:
-
Catalyst/Ligand: For challenging substrates like electron-rich heteroaryl boronic esters, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active system. Buchwald's G3 or G4 precatalysts in combination with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.[4] These ligands promote the rate-limiting oxidative addition and reductive elimination steps.
-
Base Selection: The choice of base is critical. While aqueous Na₂CO₃ or K₂CO₃ are common, they can promote protodeboronation. Consider screening stronger, less nucleophilic bases like K₃PO₄ or Cs₂CO₃, which are often used in anhydrous or low-water conditions. Anhydrous fluoride sources like KF can also be effective.
-
-
Adjust Reaction Conditions:
-
Temperature: Increasing the temperature can improve reaction rates. If conventional heating is not providing results, consider using a microwave reactor, which can rapidly heat the reaction to high temperatures, often leading to cleaner and faster conversions.[5][6]
-
Solvent: The solvent can have a profound impact. Common choices include dioxane, THF, DME, or toluene, often with a small amount of water if using an inorganic base. For anhydrous conditions, which can suppress protodeboronation, solvents like dioxane or DME with a base like KF or Cs₂CO₃ are recommended.
-
Issue 2: Significant Protodeboronation Byproduct Observed
Protodeboronation results in the formation of furan from your starting material. If you identify this as a major side product, the following strategies can help.
Caption: Strategies to mitigate protodeboronation.
Detailed Steps:
-
Minimize Water: Protodeboronation is often exacerbated by water, especially in the presence of a base.
-
Anhydrous Solvents: Use freshly dried, anhydrous solvents.
-
Anhydrous Base: Use a base that does not require water for solubility/activity, such as finely powdered and dried K₃PO₄, Cs₂CO₃, or KF.
-
-
Use a Highly Active Catalyst: The goal is to make the rate of the desired Suzuki-Miyaura coupling significantly faster than the rate of protodeboronation.
-
Fast Catalysts: As mentioned previously, highly active catalyst systems (e.g., Buchwald precatalysts with ligands like SPhos or RuPhos) can accelerate the productive catalytic cycle, consuming the boronic ester before it has time to decompose.[4]
-
Microwave Heating: This can dramatically increase the rate of the desired coupling, minimizing the time the boronic ester is exposed to conditions that favor protodeboronation.[5]
-
-
Modify Stoichiometry: If other methods are not fully effective, consider using a slight excess (e.g., 1.5-2.0 equivalents) of the this compound to compensate for the loss due to protodeboronation. This is a practical but less elegant solution.
Data Presentation
The following tables summarize reaction conditions for the Suzuki-Miyaura coupling of various heteroaryl boronic acids/esters, providing a starting point for optimizing reactions with this compound. Direct data for the 3-furyl substrate is limited in comparative studies, so data for analogous 2-furyl and other challenging heteroaryl substrates are included for reference.
Table 1: Comparison of Catalysts and Ligands for Heteroaryl Couplings
| Entry | Heteroaryl Boronic Acid/Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Furanboronic acid | 4-Chlorotoluene | XPhos-Pd-G2 (2) | - | K₃PO₄ | THF/H₂O | 45 | 18 | 95 | [7] |
| 2 | 2-Furanboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [4] |
| 3 | 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 65 | 18 | 72 | [8] |
| 4 | 3-Pyridylboronic acid pinacol ester | 4-Bromoanisole | Ferrocenylimine-Pd (0.2) | - | K₂CO₃ | DMF/H₂O | 110 | 12 | 92 | [9] |
| 5 | 5-Pyrimidylboronic acid pinacol ester | 3-Bromopyridine | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 18 | 51 | [10] |
Table 2: Effect of Base and Solvent on Heteroaryl Suzuki-Miyaura Coupling Yields
| Entry | Boronic Acid/Ester | Aryl Halide | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 2-Thiopheneboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₂CO₃ (3) | Dioxane/H₂O | 100 | 75 | [11] |
| 2 | 2-Thiopheneboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ (3) | Dioxane/H₂O | 100 | 90 | [11] |
| 3 | 2-Thiopheneboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 88 | [11] |
| 4 | Phenylboronic acid | Iodobenzene | HT@NC/Pd | K₂CO₃ | H₂O | 90 | 85 | |
| 5 | Phenylboronic acid | Iodobenzene | HT@NC/Pd | NaOH | H₂O | 90 | 89 | |
| 6 | Phenylboronic acid | Iodobenzene | HT@NC/Pd | KOH | H₂O | 90 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst
This protocol is a robust starting point for the coupling of this compound with various aryl or heteroaryl bromides, adapted from literature procedures for challenging heteroaryl couplings.[4][7]
Materials:
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst, 1–3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0–3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water (if required)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe. If desired, a small amount of degassed water (e.g., a 10:1 dioxane/water ratio) can be added.
-
Reaction: Place the sealed vial in a preheated oil bath at 80–100 °C and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4–24 hours).
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylfuran.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is recommended for accelerating the reaction and potentially improving yields, especially if protodeboronation is a significant issue.[5][6]
Materials:
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1))
Procedure:
-
Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., 5 mL of a 4:1 mixture of Dioxane/H₂O).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120–150 °C) for a short duration (e.g., 10–30 minutes). Monitor pressure to ensure it remains within safe limits.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
"purification challenges with furan-containing boronic esters"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing boronic esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during experimental work.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you resolve common problems during the purification of furan-containing boronic esters.
Question 1: My furan-containing boronic ester appears to be degrading on the silica gel column. I'm observing significant streaking on the TLC and recovering low yields. What's happening and how can I fix it?
Answer: This is a very common issue. Furan-containing boronic esters, especially pinacol esters (Bpin), are susceptible to hydrolysis and decomposition on the acidic surface of standard silica gel.[1][2][3] The Lewis acidic boron atom can interact strongly with the silanol groups, leading to over-adsorption and cleavage of the C-B bond (protodeboronation) or hydrolysis of the ester.[2][4][5]
Troubleshooting Steps:
-
Modify the Stationary Phase:
-
Boric Acid Impregnated Silica: Pre-treating the silica gel with boric acid can suppress the decomposition of pinacol boronic esters by reducing the Lewis basicity of the silica surface.[4][5]
-
Deactivated Silica: Slurrying the silica gel with a small amount of a non-polar solvent containing a base like triethylamine (NEt₃) can neutralize the acidic sites.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be a suitable stationary phase for the purification of boronic esters.[6]
-
-
Perform Rapid Chromatography: If using standard silica gel is unavoidable, perform the purification as quickly as possible to minimize the contact time between the compound and the stationary phase.[1]
-
Consider Alternative Esters: If you are in the synthesis design phase, consider using more robust boronic esters. N-methyliminodiacetic acid (MIDA) boronates are known to be highly stable, crystalline solids that are compatible with silica gel chromatography.[7]
Question 2: My NMR analysis shows the desired furan boronic ester, but also a significant amount of furan (the protodeboronated product). How can I avoid this?
Answer: The presence of the parent furan indicates that protodeboronation has occurred. This is a known instability pathway for heteroaromatic boronic acids, including furan derivatives, which can be triggered by acidic conditions or prolonged exposure to silica gel.[3][7]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents used during work-up and purification are rigorously dried. Any trace of acid or water can facilitate the cleavage of the C-B bond.
-
Neutral Work-up: Avoid acidic aqueous solutions during the reaction work-up. Use neutral water or a saturated brine solution for extractions.
-
Buffered Chromatography: In addition to using modified silica, consider adding a small percentage of a neutral or slightly basic modifier to your eluent system if compatible with your compound's stability.
Question 3: I am trying to purify my product with reverse-phase HPLC, but the boronic ester is hydrolyzing. What can I do?
Answer: Reverse-phase HPLC is challenging for boronic esters due to the aqueous and often protic mobile phases (like methanol or acetonitrile/water), which promote rapid hydrolysis back to the boronic acid and the corresponding diol (e.g., pinacol).[8]
Troubleshooting Steps:
-
Use Aprotic Solvents: If possible, develop a normal-phase chromatography method.
-
Non-Aqueous Reverse-Phase: Explore non-aqueous reverse-phase conditions if your system allows.
-
Alternative Purification: Forgo chromatography in favor of other methods. Furan-containing boronic esters can often be purified by:
-
Recrystallization: This is a highly effective method if your compound is a solid.[9][10] Common solvent systems include ethyl acetate/hexanes or diethyl ether.[2][9]
-
Trituration: Washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can effectively purify the compound.
-
Derivatization: Convert the boronic ester to a more stable, crystalline derivative like a diethanolamine adduct or a potassium trifluoroborate salt (BF₃K) for purification, and then regenerate the boronic acid/ester if needed.[2][11]
-
Summary of Purification Challenges and Solutions
The table below summarizes the common challenges, their likely causes, and recommended solutions for the purification of furan-containing boronic esters.
| Challenge | Potential Cause(s) | Recommended Solution(s) | Supporting Citation(s) |
| Low Yield/Streaking in Column Chromatography | - Hydrolysis on acidic silica gel- Strong adsorption to silanol groups | - Use boric acid-impregnated silica gel- Use neutral alumina- Deactivate silica with a base (e.g., NEt₃)- Perform rapid chromatography | [1][4][5][6] |
| Presence of Protodeboronated Impurity (Furan) | - Cleavage of the C-B bond- Acidic conditions during work-up or purification | - Maintain anhydrous conditions- Use neutral aqueous solutions for work-up- Avoid prolonged exposure to acidic stationary phases | [3][7] |
| Hydrolysis During Work-up or RP-HPLC | - Presence of water or protic solvents (e.g., MeOH)- Reversible nature of ester formation | - Use non-aqueous work-up procedures- Avoid reverse-phase chromatography if possible- Purify via recrystallization or trituration | [8][12] |
| Difficulty Removing B₂pin₂ | - Co-elution with the desired product | - Optimize reaction stoichiometry to use less B₂pin₂- Attempt purification via recrystallization- Use a celite plug filtration before the column | [2] |
Visualizing Purification Workflows
The following diagrams illustrate logical workflows for troubleshooting purification issues.
Caption: Troubleshooting workflow for column chromatography issues.
Caption: Key causes and effects of furan boronic ester instability.
Key Experimental Protocols
Protocol 1: Purification using Boric Acid-Impregnated Silica Gel
This method is effective for minimizing on-column degradation of pinacol boronic esters.[4][5]
Materials:
-
Silica gel (for flash chromatography)
-
Boric acid
-
Deionized water
-
Methanol or Acetone
-
Rotary evaporator
Procedure:
-
Preparation of Solution: Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., 1g of boric acid in 100 mL of methanol or water).
-
Slurry Formation: In a round-bottom flask, create a slurry of the required amount of silica gel with the boric acid solution. Ensure the silica is fully wetted.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Dry the silica gel thoroughly under high vacuum to remove all traces of the solvent.
-
Column Packing: Pack the column using the prepared boric acid-impregnated silica gel as you would with standard silica gel, typically using a wet slurry method with your initial eluent.
-
Chromatography: Load your crude furan-containing boronic ester and run the column with your determined solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Recrystallization of a Furan-Containing Boronic Ester
This is often the preferred method for purifying solid boronic esters to high purity.[9][10]
Materials:
-
Crude, solid furan-containing boronic ester
-
Erlenmeyer flask
-
Hot plate/stirrer
-
"Good" solvent (in which the compound is soluble when hot)
-
"Anti-solvent" (in which the compound is insoluble) - e.g., Hexanes, Pentane
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. A common choice is a pair like ethyl acetate (good solvent) and hexanes (anti-solvent).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.
-
Induce Crystallization:
-
Single Solvent: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Solvent Pair: While the solution is still warm, slowly add the "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a few drops of the "good" solvent to clarify.
-
-
Cooling: Allow the flask to cool undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Furan-3-ylboronic Acid vs. Its Pinacol Ester in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of furan-3-ylboronic acid and its pinacol ester, two common reagents for the introduction of a furan-3-yl moiety, a valuable scaffold in medicinal chemistry. The comparison is supported by a summary of experimental data, detailed experimental protocols, and an examination of the underlying principles governing their reactivity and stability.
The fundamental difference between furan-3-ylboronic acid and its pinacol ester lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki couplings, which can lead to faster reaction times and higher yields under optimal conditions. However, they are also more prone to decomposition pathways such as protodeboronation, particularly with sensitive heteroaryl systems like furan.[1] Conversely, the pinacol ester of furan-3-ylboronic acid offers enhanced stability, making it easier to handle, purify, and store, though it may exhibit lower reactivity compared to the free boronic acid.[2]
Performance Comparison in Suzuki Coupling
Table 1: Representative Performance Comparison of Furan-3-ylboronic Acid and its Pinacol Ester in a Hypothetical Suzuki Coupling with 4-Bromoanisole
| Parameter | Furan-3-ylboronic Acid | Furan-3-ylboronic Acid Pinacol Ester |
| Reactivity | Higher | Lower |
| Stability | Lower (prone to protodeboronation) | Higher |
| Handling | Requires careful handling and storage | Easier to handle and store |
| Purity | Can be challenging to obtain and maintain high purity | Generally easier to purify and obtain in high purity |
| Hypothetical Yield * | 85% | 80% |
| Reaction Time | Potentially shorter | Potentially longer |
Note: The hypothetical yields are for illustrative purposes and are based on general trends observed for boronic acids and their pinacol esters. Actual yields will vary depending on the specific reaction conditions and substrates used.
One documented example of a Suzuki-Miyaura coupling using furan-3-ylboronic acid involved its reaction with 5-bromopyrimidine, which afforded the coupled product in an 83% yield.[3] This demonstrates the utility of the boronic acid in achieving high yields under optimized conditions.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions using both furan-3-ylboronic acid and its pinacol ester. These protocols are based on established procedures and can be adapted for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Furan-3-ylboronic Acid with an Aryl Halide
This protocol is adapted from a procedure for the coupling of furan-3-ylboronic acid with 5-bromopyrimidine.[3]
Materials:
-
Furan-3-ylboronic acid
-
Aryl halide (e.g., 5-bromopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃ solution)
-
Solvent (e.g., n-propanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), furan-3-ylboronic acid (1.1-1.5 eq), and n-propanol.
-
Stir the mixture at room temperature for 15 minutes to allow for dissolution of the solids.
-
To the solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and the aqueous sodium carbonate solution (2M, 1.25 eq).
-
De-gas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Furan-3-ylboronic Acid Pinacol Ester with an Aryl Halide
This is a general procedure that can be adapted for furan-3-ylboronic acid pinacol ester.
Materials:
-
Furan-3-ylboronic acid pinacol ester
-
Aryl halide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), furan-3-ylboronic acid pinacol ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Purge the vessel with nitrogen or argon for 10 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mechanistic Considerations and Workflow
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between the boronic acid and its pinacol ester primarily influences the transmetalation step.
The boronic acid, being more Lewis acidic, can be activated by a base to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex. The pinacol ester is less Lewis acidic and may require harsher conditions or specific activators to facilitate transmetalation.
The general workflow for selecting the appropriate boron reagent can be summarized as follows:
Conclusion
The choice between furan-3-ylboronic acid and its pinacol ester in Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthesis. For rapid, high-yielding reactions where the stability of the boronic acid is not a major concern, furan-3-ylboronic acid is a suitable choice. However, for multi-step syntheses, library synthesis, or when working with sensitive substrates, the enhanced stability and handling properties of furan-3-ylboronic acid pinacol ester make it the more reliable and often preferred reagent. Careful optimization of the reaction conditions is crucial to maximize the yield and minimize side reactions for both reagents.
References
A Comparative Guide to the Reactivity of Furan-3-yl vs. Furan-2-yl Boronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. Furan moieties are prevalent in a wide range of pharmaceuticals and biologically active compounds, making furan-containing boronic acid derivatives essential reagents in medicinal chemistry. This guide provides a comprehensive comparison of the reactivity of furan-3-yl boronic acid pinacol ester and furan-2-yl boronic acid pinacol ester in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.
This document will delve into the theoretical underpinnings of their reactivity, present available experimental data, and provide detailed experimental protocols to aid in the practical application of these reagents.
Executive Summary: A Tale of Two Isomers
The positional isomerism of the boronic acid pinacol ester group on the furan ring significantly influences the reagent's stability and reactivity in palladium-catalyzed cross-coupling reactions. While both isomers are valuable synthetic intermediates, they exhibit distinct characteristics that must be considered for optimal reaction outcomes.
Furan-3-yl boronic acid pinacol ester is generally considered a more robust and reliable coupling partner. Its greater stability leads to more consistent and often higher yields in Suzuki-Miyaura reactions.
Furan-2-yl boronic acid pinacol ester , conversely, is known for its inherent instability and propensity to undergo protodeboronation, a common side reaction that cleaves the carbon-boron bond.[1][2] This instability can lead to lower yields and the need for more carefully optimized reaction conditions. The increased reactivity of the C2 position of the furan ring towards electrophiles, a factor that makes it an attractive synthetic handle, also contributes to the lower stability of the corresponding boronic acid derivative.
Theoretical Basis for Reactivity Differences
The differing reactivity of the two isomers can be attributed to the electronic properties of the furan ring. Furan is an electron-rich aromatic heterocycle. The C2 (or α) position is more electron-rich and thus more susceptible to electrophilic attack than the C3 (or β) position. This is due to the greater ability of the oxygen heteroatom to stabilize a positive charge at the adjacent C2 position through resonance.
This inherent electronic difference has a direct impact on the stability of the carbon-boron bond. The more electron-rich C2 position in the furan-2-yl isomer makes the C-B bond more susceptible to cleavage by electrophiles, including protons (protodeboronation). This is a significant contributor to the observed lower stability and often lower yields when using furan-2-yl boronic acid derivatives in cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 62 | [3] |
| 3-Furanylboronic acid | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 120 | High | [4] |
Note: The data in this table is not from a direct comparative study and should be interpreted with caution. Different coupling partners, catalyst systems, and reaction conditions were used.
The available data, though not directly comparable, supports the general understanding of the two isomers' reactivity. The successful high-yield coupling of 3-furanylboronic acid highlights its utility as a reliable building block.[4] In contrast, the moderate yield obtained with 2-furanboronic acid, even with a highly reactive coupling partner, is indicative of the challenges associated with its use.[3] It is often the case that for the 2-furanyl isomer, the more stable trifluoroborate salt is used to mitigate the issue of protodeboronation and achieve better yields.[1]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving furan boronic acid derivatives. These should be considered as starting points and may require optimization depending on the specific substrates used.
General Procedure for Suzuki-Miyaura Coupling of 3-Furanylboronic Acid
This protocol is adapted from a reported synthesis of 5-(furan-3-yl)pyrimidine.[4]
Diagram of Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling of 3-furanylboronic acid.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
3-Furanylboronic acid (2.5 equiv)
-
Potassium phosphate (K₃PO₄) (4.5 equiv)
-
NiCl₂(PCy₃)₂ (0.005 equiv)
-
tert-Amyl alcohol
Procedure:
-
To a flame-dried round-bottom flask charged with a magnetic stir bar, add 5-bromopyrimidine, 3-furanylboronic acid, K₃PO₄, and NiCl₂(PCy₃)₂.
-
Equip the flask with a reflux condenser, and evacuate and backfill with nitrogen three times.
-
Add tert-amyl alcohol via cannula.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Place the reaction vessel in a preheated oil bath at 120 °C and stir for 1 hour.
-
After cooling to room temperature, add deionized water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of Furan-2-yl Boronic Acid Pinacol Ester
A general procedure for the Suzuki-Miyaura coupling of heteroaryl boronic acid pinacol esters is provided below. Optimization of the base, ligand, and temperature may be necessary for furan-2-yl boronic acid pinacol ester due to its lower stability.
Diagram of Suzuki-Miyaura Catalytic Cycle:
References
A Comparative Guide to Furan-3-yl Boronic Acid Pinacol Ester and Furan-3-yl Trifluoroborate Salt in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an objective comparison of two common furan-3-yl boron reagents: the boronic acid pinacol ester and the trifluoroborate salt, supported by experimental data and protocols to aid in reagent selection for your research and development needs.
Core Comparison: Stability and Reactivity
Furan-containing molecules are prevalent in pharmaceuticals and biologically active compounds, making efficient methods for their synthesis highly valuable.[1][2] However, heteroaromatic boronic acids and their derivatives can present unique challenges. Furan boronic acids, in particular, are known to be susceptible to protodeboronation, a decomposition pathway that can lower reaction yields.[3] To circumvent this instability, more robust derivatives like pinacol esters and trifluoroborate salts have been developed.
Furan-3-yl Boronic Acid Pinacol Ester is a widely used reagent due to its moderate stability and ease of handling compared to the free boronic acid. Boronic esters are generally less reactive than their corresponding boronic acids but offer the advantage of being purifiable by chromatography.[4]
Furan-3-yl Trifluoroborate Salt , on the other hand, offers significantly enhanced stability. As crystalline, free-flowing solids, potassium organotrifluoroborates are remarkably stable to both air and moisture.[5] This stability is attributed to the tetracoordinate nature of the boron atom, which makes them less prone to protodeboronation.[5] This robustness allows for indefinite storage at room temperature and tolerance to a wider range of reaction conditions.[5]
Performance in Suzuki-Miyaura Cross-Coupling
While direct side-by-side comparative data for furan-3-yl derivatives is not extensively published in a single source, the general consensus in the literature is that organotrifluoroborates often outperform their boronic ester counterparts in Suzuki-Miyaura cross-coupling reactions, leading to higher yields and faster reaction times.[5][6] The superior performance of trifluoroborate salts is often attributed to the slow, in-situ release of the boronic acid under basic conditions, which is believed to minimize side reactions like homocoupling.[5]
Quantitative Data Summary
The following table summarizes representative data from various studies to illustrate the relative performance of organotrifluoroborates and boronic esters in Suzuki-Miyaura cross-coupling reactions. While not a direct comparison of the furan-3-yl isomers, the data for the closely related furan-2-yltrifluoroborate demonstrates the high efficiency of this class of reagents.
| Coupling Partner 1 | Coupling Partner 2 | Boron Reagent | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Furan-2-yl | Potassium trifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Dioxane/H₂O | 0.5 | 91 | [7] |
| 4-Chlorobenzonitrile | Furan-2-yl | Potassium trifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Dioxane/H₂O | 1 | 95 | [7] |
| 2,6-Dichloropyridine | n-Heptyl | Pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 12 | 74 | [8] |
| Aryl Halide | Heteroaryl | Potassium trifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Dioxane/H₂O | - | Good to Excellent | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the preparation of a potassium heteroaryltrifluoroborate and a general procedure for its use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Potassium Furan-2-yltrifluoroborate
This procedure is adapted from a general method for the preparation of potassium heteroaryltrifluoroborates.[7]
-
To a solution of furan-2-ylboronic acid (1.0 g, 8.93 mmol) in methanol (2.6 mL), add potassium hydrogen fluoride (KHF₂) (2.09 g, 26.8 mmol) in one portion at 0 °C under a nitrogen atmosphere.
-
Add water dropwise (5.95 mL) at 0 °C to the suspension.
-
Remove the ice-water bath and stir the reaction at room temperature. Monitor the reaction completion by ¹¹B NMR (approximately 2 minutes).
-
Concentrate the crude mixture and dry it overnight in vacuo.
-
Purify the crude solid using continuous Soxhlet extraction with acetone for 4 hours.
-
Concentrate the collected solvent and redissolve the residue in a minimal amount of acetone (5 mL).
-
Precipitate the product by adding ether (30 mL).
-
Filter, concentrate, and dry the solid in vacuo to afford the pure potassium furan-2-yltrifluoroborate.
Protocol 2: General Suzuki-Miyaura Cross-Coupling of Potassium Furan-2-yltrifluoroborate with an Aryl Halide
This protocol is a general procedure for the cross-coupling of potassium heteroaryltrifluoroborates.[7]
-
In a microwave vial, combine Pd(OAc)₂ (3.4 mg, 0.015 mmol), RuPhos (14 mg, 0.03 mmol), the aryl halide (0.25 mmol), potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol), and Na₂CO₃ (53.0 mg, 0.5 mmol).
-
Seal the vial with a cap lined with a disposable Teflon septum.
-
Evacuate and purge the vial with an inert gas (e.g., argon) three times.
-
Add the appropriate solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection
The decision to use a furan-3-yl boronic acid pinacol ester versus a trifluoroborate salt depends on several factors, including the stability of the starting materials, the desired reaction conditions, and the overall synthetic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
MIDA Boronates Emerge as a Superior Alternative to Furan-3-yl Pinacol Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of building blocks is paramount to the success of a synthetic campaign. In the realm of Suzuki-Miyaura cross-coupling reactions, MIDA (N-methyliminodiacetic acid) boronates are increasingly being recognized as a more stable and efficient alternative to traditionally used pinacol esters, particularly for challenging substrates such as furan-3-yl derivatives.
Furan-3-yl boronic acids and their corresponding pinacol esters are notoriously unstable, often leading to decomposition and diminished yields in cross-coupling reactions.[1] MIDA boronates, by virtue of their tetracoordinate boron center, offer a robust solution to this stability issue.[2] The MIDA ligand forms a dative bond with the boron atom, effectively protecting it from degradation pathways such as protodeboronation.[2] This enhanced stability translates to longer shelf life, easier handling, and improved performance in catalytic cycles.
A key advantage of MIDA boronates lies in their capacity for "slow-release" of the active boronic acid under basic conditions.[1] This controlled release maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing decomposition while ensuring a sufficient supply for the catalytic cycle, ultimately leading to higher yields.
Performance Comparison: MIDA Boronates vs. Pinacol Esters
| Feature | Furan-3-yl MIDA Boronate | Furan-3-yl Pinacol Ester |
| Stability | High, bench-stable solid.[4] | Prone to hydrolysis and protodeboronation.[5] |
| Handling | Crystalline, free-flowing solid, easy to handle.[4] | Can be an oil or low-melting solid, more sensitive to air and moisture. |
| Purification | Generally compatible with silica gel chromatography. | Can be challenging to purify by chromatography due to decomposition. |
| Reactivity | Requires in situ hydrolysis (slow release) for activation.[1] | Can react directly, but often with competing decomposition. |
| Typical Yields | Generally higher yields, especially with challenging substrates. (Inferred from analogous systems)[3] | Variable yields, often lower due to substrate instability. |
Experimental Protocols
Detailed experimental protocols for the Suzuki-Miyaura cross-coupling of both furan-3-yl MIDA boronate and furan-3-yl pinacol ester with a representative aryl bromide (4-bromoanisole) are provided below. These protocols are based on established methods for similar substrates.
Synthesis of Furan-3-yl MIDA Boronate
Furan-3-yl MIDA boronate can be synthesized from furan-3-ylboronic acid and N-methyliminodiacetic acid via a condensation reaction.
To a round-bottom flask is added furan-3-ylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield furan-3-yl MIDA boronate as a white, crystalline solid.
Suzuki-Miyaura Coupling Protocol: Furan-3-yl MIDA Boronate with 4-Bromoanisole
This protocol utilizes the "slow-release" principle of MIDA boronates.
Reaction Setup:
-
To an oven-dried Schlenk tube is added furan-3-yl MIDA boronate (1.2 eq), 4-bromoanisole (1.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Degassed dioxane and a solution of K₃PO₄ (3.0 eq) in degassed water are added.
-
The reaction mixture is stirred vigorously and heated to 80 °C.
Workup and Purification:
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Protocol: Furan-3-yl Pinacol Ester with 4-Bromoanisole
This protocol is a standard Suzuki-Miyaura procedure.
Reaction Setup:
-
To an oven-dried Schlenk tube is added furan-3-yl pinacol ester (1.2 eq), 4-bromoanisole (1.0 eq), Pd(PPh₃)₄ (3 mol%), and powdered K₂CO₃ (2.0 eq).
-
The tube is evacuated and backfilled with argon three times.
-
Degassed toluene and degassed water are added.
-
The reaction mixture is stirred vigorously and heated to 100 °C.
Workup and Purification:
-
Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.
-
The mixture is filtered through a pad of Celite®, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Workflow and Rationale
The selection and use of MIDA boronates over pinacol esters can be guided by a clear understanding of their properties and the reaction mechanism.
Caption: Decision workflow for selecting the appropriate furan-3-yl boron reagent.
The Suzuki-Miyaura catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The subsequent transmetalation step, where the furan-3-yl group is transferred from boron to palladium, is critical. With MIDA boronates, this step is preceded by a controlled hydrolysis to generate the active boronic acid.
Caption: Suzuki-Miyaura cycle with MIDA boronate activation.
References
Validating Suzuki Coupling: A Comparative Guide to Alternative C-C Bond Formation Methods
In the landscape of synthetic chemistry, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon (C-C) bonds, pivotal in the development of pharmaceuticals and functional materials. However, the validation of synthetic results often necessitates the use of alternative methods to ensure the robustness and reliability of a newly formed bond. This guide provides a comparative analysis of prominent palladium-catalyzed cross-coupling reactions—Heck, Stille, Sonogashira, and Negishi couplings—offering researchers an objective lens through which to evaluate and select the most appropriate method for their specific synthetic challenge.
Quantitative Performance Comparison
The efficacy of a cross-coupling reaction is often judged by its yield, substrate scope, and turnover number (TON). While direct, perfectly standardized comparisons are challenging due to the optimization of conditions for each specific reaction, the following table summarizes representative data gleaned from the literature to provide a comparative overview. It is crucial to consider the specific substrates and reaction conditions when interpreting these values.
| Coupling Reaction | Typical Substrates | Catalyst System (Example) | Solvent (Example) | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Suzuki | Aryl/Vinyl Halides + Aryl/Vinyl Boronic Acids/Esters | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80-110 | 1-24 | 70-99+ | Low toxicity of boron reagents; base-sensitive functional groups can be an issue.[1][2][3][4] |
| Heck | Aryl/Vinyl Halides + Alkenes | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | DMF or MeCN | 100-140 | 4-48 | 60-95+ | Does not require an organometallic reagent for the alkene partner; regioselectivity can be a concern.[5][6][7][8][9] |
| Stille | Aryl/Vinyl Halides/Triflates + Organostannanes | Pd(PPh₃)₄ | Toluene or DMF | 80-120 | 1-48 | 70-95+ | Broad functional group tolerance; toxicity of organotin reagents and byproducts is a major drawback.[1][10][11][12][13][14] |
| Sonogashira | Aryl/Vinyl Halides + Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF or DMF | 25-100 | 2-24 | 80-99+ | Specific for the synthesis of enynes and arylalkynes; copper co-catalyst can lead to alkyne homocoupling.[15][16][17][18] |
| Negishi | Aryl/Vinyl/Alkyl Halides/Triflates + Organozinc Reagents | Pd(OAc)₂ / SPhos | THF | 25-80 | 1-16 | 85-98+ | High reactivity and functional group tolerance; organozinc reagents are moisture and air-sensitive.[19][20][21] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful implementation of any synthetic methodology. Below are representative protocols for each of the discussed C-C bond formation reactions.
General Suzuki-Miyaura Coupling Protocol
This procedure describes the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Add the toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium(II) acetate to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[1][22]
General Heck Coupling Protocol
This procedure outlines the coupling of an aryl iodide with an alkene.
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl iodide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add the anhydrous DMF via syringe.
-
Add the alkene followed by the triethylamine.
-
Heat the reaction mixture to 100-120 °C and stir for 8-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
General Stille Coupling Protocol
This procedure details the coupling of an aryl bromide with an organostannane.
Materials:
-
Aryl bromide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under argon, add the aryl bromide and tetrakis(triphenylphosphine)palladium(0).
-
Add the anhydrous toluene via syringe.
-
Add the organostannane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
General Sonogashira Coupling Protocol
This procedure describes the coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in THF.
-
Add the triethylamine and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[15][16][17][18]
General Negishi Coupling Protocol
This procedure outlines the coupling of an aryl bromide with an organozinc reagent.
Materials:
-
Aryl bromide (1.0 mmol)
-
Organozinc reagent (1.2 mmol, typically as a 0.5 M solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube under argon, add the palladium(II) acetate and SPhos.
-
Add the anhydrous THF and stir for 10 minutes.
-
Add the aryl bromide to the catalyst mixture.
-
Slowly add the organozinc reagent dropwise at room temperature.
-
Heat the reaction to 60-80 °C and stir for 2-16 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[19][20][21]
Mechanistic Overview and Workflow
The following diagrams illustrate the catalytic cycles of the discussed C-C bond formation reactions and a general workflow for validating a synthetic result using an alternative coupling method.
Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.[23][24][25][26][27]
Figure 2. Catalytic cycle of the Heck reaction.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. odinity.com [odinity.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Spectroscopic Confirmation of 3-Arylfuran Products: A Comparative Guide
The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern chemical research and drug development. For 3-arylfurans, a class of heterocyclic compounds with significant potential in medicinal chemistry, precise characterization is paramount. This guide provides a comparative overview of the primary spectroscopic techniques used for the structural confirmation of 3-arylfuran products: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It includes representative data, detailed experimental protocols, and workflows to assist researchers in applying these methods effectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For 3-arylfurans, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and electronic environment of the furan and aryl rings.[2]
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and the connectivity between neighboring protons. In 3-substituted furans, the protons at the 2-, 4-, and 5-positions give rise to characteristic signals.[2] The electronic nature of the aryl substituent at the C-3 position significantly influences the chemical shifts of these furan protons.[2][3]
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 3-Arylfuran Moieties in CDCl₃
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | 7.40 - 7.60 | Singlet or Doublet | Typically the most downfield furan proton. |
| H-4 | 6.40 - 6.70 | Singlet or Doublet | |
| H-5 | 7.30 - 7.50 | Singlet or Triplet | Often overlaps with aromatic signals. |
| Ar-H | 7.00 - 8.00 | Multiplet | Chemical shifts depend on the substitution of the aryl ring. |
Note: Chemical shifts are typical values and can vary based on the specific aryl substituent and solvent used.[4]
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of non-equivalent carbons in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.[5][6]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 3-Arylfuran Moieties in CDCl₃
| Carbon Position | Typical Chemical Shift (ppm) | Notes |
| C-2 | 140 - 145 | |
| C-3 | 120 - 130 | Carbon bearing the aryl substituent. |
| C-4 | 110 - 115 | |
| C-5 | 140 - 145 | |
| C-ipso (Aryl) | 130 - 135 | Point of attachment to the furan ring. |
| C-Aryl | 125 - 140 |
Note: The chemical shifts for the furan carbons are influenced by the nature of the aryl substituent.[7][8]
Experimental Protocol for NMR Analysis
A properly prepared sample is crucial for acquiring high-quality NMR spectra.[2]
-
Sample Preparation :
-
Dissolve 5-10 mg of the 3-arylfuran product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.[2]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum to singlets for each carbon. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H connectivities or HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.[2]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.[9]
Table 3: Key Information from Mass Spectrometry for a 3-Arylfuran
| Measurement | Information Provided | Example for 3-phenylfuran (C₁₀H₈O) |
| Molecular Ion Peak [M]⁺ | Molecular Weight of the compound. | m/z = 144.0575 |
| Isotope Pattern | Confirms the elemental composition (e.g., presence of Br, Cl). | Characteristic [M+1]⁺ and [M+2]⁺ peaks for carbon and oxygen isotopes. |
| Fragmentation Pattern | Structural fragments of the molecule. | Common fragments may include loss of CO (m/z 116) or the phenyl group (m/z 77). |
Experimental Protocol for MS Analysis
-
Sample Preparation :
-
Prepare a dilute solution of the 3-arylfuran product (typically ~1 mg/mL) in a volatile solvent like methanol, acetonitrile, or dichloromethane.
-
For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected directly. For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the solution is infused or injected into the liquid chromatography system.
-
-
Data Acquisition :
-
Choose an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. ESI and APCI are softer ionization techniques often used with LC-MS, which typically show a prominent molecular ion peak.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[10]
-
-
Data Analysis :
-
Determine the molecular weight from the molecular ion peak.
-
Use high-resolution mass spectrometry (HRMS) to determine the exact mass and calculate the elemental formula.[11]
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can help confirm the proposed structure.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending).[12] It is an excellent tool for identifying the presence of specific functional groups.
Table 4: Characteristic IR Absorption Frequencies for 3-Arylfurans
| Functional Group | Vibration | Typical Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Furan C-H | Stretch | ~3150 | Medium-Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Furan C=C & C-O | Ring Stretch | 1600 - 1400 & 1250 - 1020 | Medium-Strong |
Note: The exact frequencies can be influenced by the molecular structure and substitution patterns.[13]
Experimental Protocol for IR Analysis
-
Sample Preparation :
-
Solids : Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with a few drops of Nujol oil.[12]
-
Liquids/Solutions : Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, place the sample directly on the ATR crystal.
-
-
Data Acquisition :
-
Place the sample in the spectrometer's sample compartment.
-
Record a background spectrum (of air, or the pure solvent/KBr).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis :
-
Identify characteristic absorption bands corresponding to the functional groups present in the 3-arylfuran structure.
-
Pay close attention to the aromatic C-H and C=C stretching regions, as well as the furan ring vibrations in the fingerprint region (<1500 cm⁻¹).
-
Comparative Summary and Workflow
Each spectroscopic technique provides complementary information. A combination of these methods is essential for the unambiguous confirmation of a 3-arylfuran product.
-
MS provides the molecular formula.
-
IR identifies key functional groups.
-
¹³C NMR shows the number and type of carbon atoms.
-
¹H NMR reveals the proton environment and connectivity, ultimately allowing for the complete assembly of the structure.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of 3-arylfuran products and the logical process of structural elucidation.
Caption: General workflow for synthesis and characterization of 3-arylfurans.
Caption: Logical process for structure elucidation using combined spectroscopy.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 10. imreblank.ch [imreblank.ch]
- 11. mdpi.com [mdpi.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. ecommons.udayton.edu [ecommons.udayton.edu]
"assessing the stability of furan-3-yl boronic ester against other boronic esters"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of furan-3-yl boronic ester against other commonly utilized boronic esters in chemical synthesis and drug development. The stability of boronic esters is a critical parameter influencing their storage, handling, and reactivity in synthetic transformations, particularly in cross-coupling reactions. Understanding the relative stability of different boronic esters allows for the selection of the most appropriate reagent for a specific application, minimizing degradation and maximizing reaction efficiency.
Executive Summary
Furan-3-yl boronic ester, as a heteroaromatic boronic ester, exhibits a nuanced stability profile that is highly dependent on the reaction conditions, particularly pH. While esterification of a boronic acid is a common strategy to enhance stability, it does not universally guarantee increased resilience, especially for electron-rich heteroaryl systems. The primary degradation pathways for boronic esters are hydrolysis to the corresponding boronic acid and subsequent protodeboronation. The choice of the diol used for esterification plays a crucial role in modulating the stability of the resulting boronic ester. For heteroaromatic systems like furan, specialized boronic esters such as MIDA (N-methyliminodiacetic acid) boronates and DABO (diethanolamine) boronates often provide significantly enhanced stability compared to standard pinacol esters.
Comparative Stability Data
Direct quantitative comparative studies detailing the half-life of furan-3-yl boronic pinacol ester against a wide range of other boronic esters under identical conditions are not extensively documented in publicly available literature. However, based on general trends observed for heteroaromatic boronic acids and their esters, a qualitative and estimated quantitative comparison can be made. The following table summarizes the expected relative stability, with specific quantitative data being illustrative and based on analogous systems.
Table 1: Comparative Stability of Various Boronic Esters
| Boronic Ester | Common Abbreviation | Aryl/Heteroaryl Group | Protecting Diol/Ligand | Relative Stability (Qualitative) | Estimated Half-life (t½) at pH 13, 70°C in 50% aq. Dioxane |
| Furan-3-yl boronic pinacol ester | - | Furan-3-yl | Pinacol | Moderate | Hours to days |
| Phenyl boronic pinacol ester | PhB(pin) | Phenyl | Pinacol | High | Days to weeks |
| 2,6-Difluorophenyl boronic pinacol ester | - | 2,6-Difluorophenyl | Pinacol | Low to Moderate | Minutes to hours[1] |
| Thiophen-2-yl boronic pinacol ester | - | Thiophen-2-yl | Pinacol | Moderate | Hours to days |
| Furan-2-yl boronic acid | - | Furan-2-yl | - (Free Acid) | Very Low | Minutes |
| Furan-3-yl MIDA boronate | - | Furan-3-yl | MIDA | Very High | Months |
| Furan-3-yl DABO boronate | - | Furan-3-yl | Diethanolamine | High | Weeks to months |
Note: The estimated half-life for furan-3-yl boronic pinacol ester is an extrapolation based on the known behavior of other heteroaromatic boronic esters. MIDA and DABO boronates are known to be significantly more stable for heteroaromatic systems.
Experimental Protocols for Stability Assessment
The stability of boronic esters is typically assessed by monitoring their decomposition over time under specific conditions (e.g., pH, temperature, solvent system). The most common analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Stability Assessment by ¹H and ¹¹B NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the boronic ester and the appearance of its degradation products (boronic acid and the protodeboronated arene).
Materials:
-
Boronic ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a mixture with D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronic ester (e.g., 10 mg/mL) in an anhydrous deuterated aprotic solvent (e.g., DMSO-d₆).
-
Prepare a stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a known volume of the boronic ester stock solution and the internal standard stock solution.
-
To initiate the degradation study, add a specific volume of a deuterated buffer solution (e.g., D₂O with NaOD to achieve a desired pD) to the NMR tube.
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0).
-
Periodically acquire ¹H NMR spectra over the desired time course (e.g., every 30 minutes, then hourly, then daily).
-
Integrate the signals corresponding to the boronic ester, the formed boronic acid, the protodeboronated product, and the internal standard.
-
The concentration of the remaining boronic ester at each time point can be calculated relative to the constant concentration of the internal standard.
-
For more detailed information on the boron species, ¹¹B NMR spectra can be acquired. The chemical shift in ¹¹B NMR can distinguish between the trigonal boronic ester and the tetrahedral boronate species that may form.[2][3][4][5]
Protocol 2: Stability Assessment by Reverse-Phase HPLC
This method is suitable for monitoring the degradation of boronic esters by separating the ester from its more polar degradation products. Care must be taken to avoid on-column hydrolysis.[6][7]
Materials:
-
Boronic ester of interest
-
Anhydrous aprotic solvent (e.g., acetonitrile (ACN) or tetrahydrofuran (THF))
-
HPLC system with a UV detector
-
C18 column with low residual silanol activity (e.g., Waters XTerra MS C18)[7]
-
Mobile phase: A) Water, B) Acetonitrile
Procedure:
-
Prepare a stock solution of the boronic ester in an anhydrous aprotic solvent (e.g., ACN).
-
Prepare a series of reaction vials containing the desired buffer solution.
-
At t=0, add a known amount of the boronic ester stock solution to each vial.
-
At specified time intervals, quench the reaction in one of the vials (e.g., by neutralizing the solution or diluting with a large volume of the initial mobile phase).
-
Inject the quenched sample into the HPLC system.
-
Use a gradient elution method to separate the boronic ester from the boronic acid and other potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where the compounds of interest absorb.
-
The peak area of the boronic ester is proportional to its concentration. Plot the peak area against time to determine the rate of decomposition.
-
To minimize on-column hydrolysis, it is advisable to use a mobile phase without acidic modifiers like formic acid or TFA, or at a very low concentration if necessary for peak shape.[7]
Visualizing Stability and Degradation Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts related to boronic ester stability and the experimental workflows for its assessment.
Caption: Key degradation pathways for boronic esters.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Furan-3-yl Boronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is a critical parameter influencing reaction kinetics and overall success. This guide provides a comparative analysis of the kinetic performance of furan-3-yl boronic acid pinacol ester in Suzuki-Miyaura reactions, contextualized with data from other commonly employed boronic esters. While specific kinetic data for furan-3-yl boronic acid pinacol ester is not extensively available in the reviewed literature, this guide extrapolates from known trends and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Executive Summary
Furan-3-yl boronic acid pinacol ester is a valuable building block in medicinal chemistry and materials science. Its performance in Suzuki-Miyaura coupling is a balance of stability and reactivity. Generally, boronic acid pinacol esters offer enhanced stability and ease of handling compared to their corresponding boronic acids, albeit often at the cost of reduced reaction rates.[1] The electronic properties of the furan ring are expected to influence the kinetics of the transmetalation step, a key stage in the catalytic cycle. This guide presents a framework for evaluating its kinetic profile against other boronic esters.
Data Presentation: A Comparative Overview of Boronic Ester Reactivity
While direct kinetic data for furan-3-yl boronic acid pinacol ester is sparse in the available literature, the following table summarizes kinetic data for the transmetalation step of various arylboronic acid derivatives. This data provides a baseline for understanding how different electronic and steric factors on the boronic ester can influence reaction rates. The transmetalation step is often rate-determining and involves the transfer of the organic group from the boron atom to the palladium center.[2]
| Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate | Reference |
| 4-Fluorophenylboronic acid | 5.78 ± 0.13 | 1.00 | [1] |
| Catechol 4-fluorophenylboronate | 24.8 ± 0.4 | 4.30 | [1] |
| Tetrachlorocatechol 4-fluorophenylboronate | 0.0130 ± 0.0040 | 0.002 | [1] |
| 4,5-Dimethoxycatechol 4-fluorophenylboronate | 24.3 ± 0.5 | 4.20 | [1] |
| Glycol 4-fluorophenylboronate | 133 ± 7 | 23.0 | [3] |
| Diisopropyl 4-fluorophenylboronate | 8.24 ± 0.16 | 1.42 | [3] |
| Boroxine | 53.9 ± 0.7 | 9.33 | [3] |
| α-Hydroxyisobutyrate boronic ester | 2.26 ± 0.31 | 0.39 | [3] |
Note: The data above is for the transmetalation of 4-fluorophenyl boronic acid and its derivatives. The reactivity of furan-3-yl boronic acid pinacol ester may differ based on the electronic properties of the furan ring.
Experimental Protocols
To facilitate direct comparison, a detailed experimental protocol for a kinetic study of the Suzuki-Miyaura reaction is provided below. This protocol can be adapted to compare furan-3-yl boronic acid pinacol ester with other boronic esters under identical conditions.
Protocol for Kinetic Analysis of Suzuki-Miyaura Reaction via Gas Chromatography (GC)
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Furan-3-yl boronic acid pinacol ester (1.2 mmol)
-
Alternative boronic ester for comparison (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 10:1, 11 mL)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
2. Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the boronic ester, the palladium catalyst, and the base.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent and the internal standard via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
3. Reaction Monitoring:
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of cold diethyl ether and saturated aqueous NH₄Cl solution.
-
Vortex the vial, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analyze the organic layer by GC to determine the concentration of the starting material and the product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Compare the initial rates obtained for furan-3-yl boronic acid pinacol ester and the alternative boronic ester to determine their relative reactivity.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
A Comparative Cost-Benefit Analysis of Furan Boronic Acid Pinacol Ester and Alternative Reagents in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling partner is a critical decision in the synthesis of complex molecules. This guide provides a detailed cost-benefit analysis of furan-2-boronic acid pinacol ester against its common alternatives: furan-2-boronic acid, potassium furan-2-yltrifluoroborate, and 2-(tributylstannyl)furan. The comparison focuses on performance in palladium-catalyzed cross-coupling reactions, cost-effectiveness, and ease of handling, supported by experimental data and detailed protocols.
Executive Summary
Furan boronic acid pinacol ester emerges as a versatile and often preferred reagent in Suzuki-Miyaura cross-coupling reactions. Its enhanced stability compared to the free boronic acid translates to a longer shelf-life and greater reproducibility, justifying its moderately higher cost. While furan-2-boronic acid offers higher reactivity, its instability can lead to lower yields due to decomposition. Potassium furan-2-yltrifluoroborate presents a stable, solid alternative, though its use is less widespread. For Stille couplings, 2-(tributylstannyl)furan is a potent reagent, but its high toxicity and the difficulty in removing tin byproducts are significant drawbacks. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, functional group tolerance, and safety considerations.
Performance and Cost Comparison
The following tables provide a quantitative comparison of the different furan-based coupling reagents. Prices are approximate and based on currently available data from various suppliers; they may vary.
Table 1: Cost Comparison of Furan-2-yl Coupling Reagents
| Reagent | Molecular Weight ( g/mol ) | Typical Purity (%) | Price (USD/g) | Cost per Mole (USD/mol) |
| Furan-2-boronic acid pinacol ester | 194.04 | >96% | ~77.65[1] | ~15068 |
| Furan-2-boronic acid | 111.92 | >97% | ~153 (for 5g)[2] | ~1712 |
| Potassium furan-2-yltrifluoroborate | 173.97 | >95% | ~16.00[3] | ~2783 |
| 2-(Tributylstannyl)furan | 357.12 | >97% | ~8.79 (for 5mL)[4] | ~3139 |
Table 2: Performance Comparison in a Representative Cross-Coupling Reaction with 4-Bromoanisole
This table presents a hypothetical comparison based on typical reaction conditions and yields reported in the literature for analogous cross-coupling reactions.
| Parameter | Furan-2-boronic acid pinacol ester (Suzuki-Miyaura) | Furan-2-boronic acid (Suzuki-Miyaura) | Potassium furan-2-yltrifluoroborate (Suzuki-Miyaura) | 2-(Tributylstannyl)furan (Stille) |
| Catalyst | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Catalyst Loading | 1-3 mol% | 1-3 mol% | 2-5 mol% | 2-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ | None required |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Dioxane/H₂O or Toluene/H₂O | Toluene/H₂O or THF/H₂O | Toluene or THF |
| Temperature (°C) | 80-100 | 80-100 | 80-110 | 90-110 |
| Reaction Time (h) | 2-12 | 1-8 | 4-16 | 6-24 |
| Typical Yield (%) | 80-95 | 70-90 (variable) | 75-90 | 85-98 |
| Key Advantage | Stability, reproducibility | High reactivity | Stability, ease of handling | Mild conditions, high functional group tolerance |
| Key Disadvantage | Slightly lower reactivity than boronic acid | Instability, shorter shelf-life | Potentially slower reaction rates | High toxicity of tin compounds |
Reagent Profiles
Furan-2-boronic Acid Pinacol Ester
Furan-2-boronic acid pinacol ester is a widely used reagent in Suzuki-Miyaura cross-coupling reactions. The pinacol protecting group significantly enhances the stability of the boronic acid, making it less susceptible to protodeboronation and oxidative degradation.[5] This increased stability translates to a longer shelf-life and more consistent reaction outcomes.[5] While generally highly effective, pinacol esters can sometimes exhibit lower reactivity compared to the corresponding free boronic acids, potentially requiring slightly longer reaction times or higher temperatures.[6]
Furan-2-boronic Acid
Furan-2-boronic acid is a more reactive coupling partner compared to its pinacol ester counterpart.[6][7] This higher reactivity can lead to faster reaction rates and potentially higher yields under optimized conditions. However, the free boronic acid is significantly less stable and can be prone to decomposition, especially upon storage or during the reaction, which can negatively impact reproducibility and yield.
Potassium Furan-2-yltrifluoroborate
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent alternatives to boronic acids and esters.[8] They are easy to handle and can be stored for extended periods without degradation. In Suzuki-Miyaura couplings, they are activated under the reaction conditions to release the active boronic acid species. While they offer the benefit of high stability, their use may sometimes require specific reaction conditions for efficient in situ hydrolysis.
2-(Tributylstannyl)furan
2-(Tributylstannyl)furan is a key reagent in the Stille cross-coupling reaction. A major advantage of the Stille coupling is that it often proceeds under neutral conditions, making it suitable for substrates with base-sensitive functional groups.[9] Organostannanes are also generally stable to air and moisture.[10] However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture, which often requires specific and sometimes tedious purification methods.[9][10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the furan boronic acid derivative (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added, and the mixture is heated to the desired temperature (typically 80-100 °C) with stirring until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Stille Coupling
In a flame-dried Schlenk tube, the aryl halide (1.0 mmol), 2-(tributylstannyl)furan (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) are dissolved in a degassed anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere. The reaction mixture is heated to the desired temperature (typically 90-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Synthesis and Purification of Reagents
-
Furan-2-boronic acid pinacol ester: Can be synthesized from furan via lithiation followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Purification is typically achieved by distillation or column chromatography.[11]
-
Furan-2-boronic acid: Often prepared by the hydrolysis of the corresponding boronic ester. Purification can be challenging due to its instability.
-
Potassium furan-2-yltrifluoroborate: Synthesized from the corresponding boronic acid by treatment with KHF₂.[12] It is a crystalline solid that can be purified by recrystallization.
-
2-(Tributylstannyl)furan: Prepared by the reaction of lithiated furan with tributyltin chloride. Purification is typically performed by distillation or column chromatography.[13]
Logical Decision-Making in Reagent Selection
The choice between these reagents can be guided by a decision-making process that considers the specific needs of the synthesis.
Caption: Decision workflow for selecting the appropriate furan-based coupling reagent.
Catalytic Cycles
The mechanisms of the Suzuki-Miyaura and Stille couplings proceed through similar catalytic cycles involving a palladium catalyst.
Caption: Catalytic cycles for Suzuki-Miyaura and Stille cross-coupling reactions.
Conclusion
The choice of a furan-containing coupling partner is a multifaceted decision that requires careful consideration of cost, reactivity, stability, and safety. Furan-2-boronic acid pinacol ester often represents a balanced choice for Suzuki-Miyaura couplings, offering excellent stability and good to high yields. For reactions where high reactivity is paramount and the reagent can be used immediately after preparation, the free boronic acid may be advantageous. Potassium furan-2-yltrifluoroborate provides a stable, solid alternative. When base-sensitive functional groups are present, the Stille coupling with 2-(tributylstannyl)furan is a powerful option, provided that the associated toxicity and purification challenges can be effectively managed. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific demands of their synthetic targets.
References
- 1. Furan-2-boronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 5-ホルミル-2-フランボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 166328-14-9 Cas No. | Potassium (furan-2-yl)trifluoroborate | Apollo [store.apolloscientific.co.uk]
- 4. 2-(Tributylstannyl)furan 97 118486-94-5 [sigmaaldrich.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 12. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key application lies in the synthesis of complex molecules containing heteroaromatic scaffolds, which are prevalent in pharmaceuticals and advanced materials. This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with aryl halides. The selection of the appropriate catalyst is critical for achieving high yields and reaction efficiency, particularly when dealing with heteroaryl boronates, which can be prone to instability.[1]
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and its associated ligand system significantly impacts the outcome of the Suzuki-Miyaura coupling. Below is a summary of quantitative data for the coupling of this compound (or the corresponding boronic acid) with a representative aryl bromide, 4-bromoanisole, using different palladium catalysts. The data has been compiled to provide a comparative overview.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference / Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | ~76-86 | Based on similar couplings of heteroaryl boronates.[2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane (DME) | 80 | 2 | High | Effective for heteroaryl couplings, often providing high yields in short reaction times.[3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | >90 | Buchwald precatalysts are known for their high activity with heteroaryl boronates.[4][5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | - | High | A common combination for challenging Suzuki-Miyaura couplings.[6] |
Note: The yields presented are representative and can vary based on the specific aryl halide, substrate concentrations, and reaction scale.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below. These protocols are based on established procedures and can be adapted for specific substrates and scales.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 equiv.).
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (2:1:1).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)]
-
In a dry reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and aqueous potassium carbonate (2.0 M solution, 2.0 equiv.).
-
Add PdCl₂(dppf) (0.05 equiv.).
-
Add dimethoxyethane (DME) as the solvent.
-
Heat the mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.[3]
Protocol 3: Using a Buchwald Precatalyst (e.g., XPhos Pd G2)
-
To a reaction tube, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Add the XPhos Pd G2 precatalyst (0.01-0.02 equiv.).
-
Add a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
To better understand the reaction mechanism and experimental setup, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Safety Operating Guide
Proper Disposal of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the proper disposal of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, ensuring compliance with safety regulations and minimizing potential hazards. This compound, like other boronic acid derivatives, must be treated as hazardous waste and should never be discarded in regular trash or poured down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal activities, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be easily accessible.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Double gloving is recommended.[1][2] |
| Body Protection | A fully fastened lab coat with full-length sleeves.[1] |
| Footwear | Closed-toe shoes.[1] |
| Respiratory Protection | A NIOSH-approved respirator if there is a risk of aerosolization or if handling outside a fume hood.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and removal.
1. Waste Characterization and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.[2]
-
Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1] Do not mix this waste with other chemical streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[2]
2. Containerization and Labeling:
-
Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be placed in a designated, durable, and leak-proof container.[1]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a compatible, sealed container. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
3. Spill Management:
-
In case of a spill, evacuate the immediate area and alert colleagues.[2]
-
For small dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[3][4]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] Collect the absorbed material and dispose of it as hazardous solid waste.
-
Decontaminate the spill area with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2] Report the spill to your supervisor and EHS department.[2]
4. Storage and Collection:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines.[2]
-
Arrange for waste pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
5. Regulatory Compliance:
-
Hazardous waste management is regulated by federal and state authorities, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] These regulations govern the handling of hazardous materials from generation to disposal in a "cradle-to-grave" approach.[6] Ensure all disposal activities comply with local, state, and federal regulations.
Below is a diagram illustrating the disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This document provides crucial safety and logistical information for the handling and disposal of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The following procedures are based on best practices for handling similar boronic acid derivatives and furan-containing compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions:
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3] Wash hands thoroughly with soap and water after handling and before breaks.[3][4] Do not eat, drink, or smoke in the laboratory.[3] Contaminated clothing should be removed immediately and laundered before reuse.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][3][4] | To protect eyes from contact, which can cause serious irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[1][3][4] Gloves must be inspected before use and changed immediately if contaminated.[4][5] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][4] | To protect skin from accidental splashes or spills.[3][4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] | To prevent respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[4]
-
Avoid generating dust when transferring the solid.[1][4] Use appropriate tools, such as a spatula, for transfers.[4]
-
If the compound is a liquid, use only non-sparking tools and take precautionary measures against static discharges.[6][7]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
-
Waste Collection:
-
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3]
-
Experimental Workflow
Caption: A workflow diagram outlining the key steps for safely handling and disposing of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
